molecular formula C13H17NO3 B179040 (S)-Methyl 4-benzylmorpholine-3-carboxylate CAS No. 1235387-14-0

(S)-Methyl 4-benzylmorpholine-3-carboxylate

Cat. No.: B179040
CAS No.: 1235387-14-0
M. Wt: 235.28 g/mol
InChI Key: YVELAJKOOJJTME-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 4-benzylmorpholine-3-carboxylate is a chiral morpholine derivative serving as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research. The morpholine ring is a privileged scaffold in drug design, valued for its favorable physicochemical properties and ability to improve metabolic stability and solubility . This (S)-configured enantiomer is particularly valuable for the stereoselective synthesis of bioactive molecules, where the specific spatial orientation of the molecule is critical for its interaction with biological targets. Research into structurally similar morpholine-substituted compounds has demonstrated significant potential for the development of novel therapeutic agents . For instance, studies on related phenoxyacetohydrazide derivatives incorporating morpholine and benzyl motifs have shown promising dual anti-inflammatory and anti-angiogenic activities . These compounds exhibit strong binding affinities to key therapeutic targets such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF), and have demonstrated efficacy in suppressing edema and inhibiting microvessel formation in preclinical models . As such, this compound provides a critical chiral template for constructing potential inhibitors aimed at pathological conditions involving inflammation and aberrant angiogenesis, including cancer and chronic inflammatory diseases .

Properties

IUPAC Name

methyl (3S)-4-benzylmorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVELAJKOOJJTME-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624555
Record name Methyl (3S)-4-benzylmorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235387-14-0
Record name Methyl (3S)-4-benzylmorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-Methyl 4-benzylmorpholine-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the chemical structure, properties, and synthesis of (S)-Methyl 4-benzylmorpholine-3-carboxylate for researchers, scientists, and drug development professionals.

This compound is a chiral heterocyclic compound belonging to the morpholine class of molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds due to its favorable physicochemical and metabolic properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for this compound, aimed at professionals in research and drug development.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a morpholine ring N-substituted with a benzyl group and a methyl carboxylate group at the C3 position with (S)-stereochemistry.

Visual Representation of the Chemical Structure:

Caption: 2D chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name methyl (3S)-4-benzylmorpholine-3-carboxylate
CAS Number 1235011-96-7[3]
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol [4]
SMILES COC(=O)[C@H]1COCCN1CC2=CC=CC=C2
InChI InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1
InChIKey YVELAJKOOJJTME-VIFPVTCESA-N

Physicochemical and Predicted Properties

A summary of the known and computationally predicted properties of the racemic mixture, Methyl 4-benzylmorpholine-3-carboxylate, is provided below. These properties are crucial for understanding its behavior in various experimental settings.

Table 2: Physicochemical and Predicted Properties of Methyl 4-benzylmorpholine-3-carboxylate

PropertyValueSource
Topological Polar Surface Area (TPSA) 38.77 ŲChemScene[1]
logP (octanol-water partition coefficient) 1.0604ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 3ChemScene[1]

Synthesis Strategies

A potential synthetic pathway could start from a chiral precursor, such as L-serine, to establish the (S)-stereochemistry at the C3 position.

Proposed Synthetic Workflow:

synthesis_workflow start L-Serine Methyl Ester step1 N-protection start->step1 intermediate1 N-Protected L-Serine Methyl Ester step1->intermediate1 step2 Cyclization with a C2 synthon intermediate1->step2 intermediate2 Protected (S)-Methyl Morpholine-3-carboxylate step2->intermediate2 step3 N-deprotection intermediate2->step3 intermediate3 (S)-Methyl Morpholine-3-carboxylate step3->intermediate3 step4 N-Benzylation (e.g., with Benzyl Bromide) intermediate3->step4 product This compound step4->product

Caption: A potential synthetic workflow for this compound.

An alternative to enantioselective synthesis is the synthesis of the racemic mixture followed by chiral resolution.

Chiral Resolution Workflow:

chiral_resolution racemate Racemic Methyl 4-benzylmorpholine-3-carboxylate separation Chiral HPLC Separation racemate->separation enantiomers (S)-Enantiomer & (R)-Enantiomer separation->enantiomers

Caption: Workflow for the chiral resolution of racemic Methyl 4-benzylmorpholine-3-carboxylate.

Potential Biological and Pharmacological Relevance

While specific biological data for this compound is scarce in the public domain, the morpholine nucleus is a key component in a wide array of pharmacologically active molecules.[5] Derivatives of morpholine have been reported to exhibit a broad spectrum of activities, including but not limited to:

  • Anticancer

  • Anti-inflammatory

  • Antiviral

  • Anticonvulsant

  • Antihyperlipidemic

  • Antimicrobial

The presence of the benzyl group and the chiral center in this compound suggests its potential as a valuable building block in the synthesis of more complex and stereospecific drug candidates.[6] The N-benzyl group can influence the molecule's lipophilicity and potential for aromatic interactions with biological targets. The stereochemistry at the C3 position is critical, as enantiomers of a drug can have significantly different pharmacological activities and metabolic profiles.

Experimental Protocols

As specific, validated experimental protocols for the synthesis and biological evaluation of this compound are not publicly available, researchers would need to develop and optimize these methods based on established procedures for similar compounds.

General Protocol for N-Benzylation of a Secondary Amine: A general procedure for the N-alkylation of a secondary amine, such as a morpholine derivative, would typically involve the following steps:

  • Dissolution: The secondary amine is dissolved in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

  • Base Addition: A non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine) is added to the reaction mixture to act as a proton scavenger.

  • Alkylation: Benzyl bromide or a similar benzylating agent is added, usually dropwise, to the stirred solution.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified using techniques like column chromatography to yield the pure N-benzylated product.

General Protocol for Chiral HPLC Resolution: The separation of enantiomers of a racemic mixture like methyl 4-benzylmorpholine-3-carboxylate would typically involve:

  • Column Selection: A chiral stationary phase (CSP) is selected based on the chemical properties of the analyte. Common CSPs include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

  • Mobile Phase Optimization: A suitable mobile phase, often a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is chosen and optimized to achieve baseline separation of the enantiomers.

  • Analysis: The racemic mixture is injected onto the chiral column, and the separated enantiomers are detected using a UV detector or other suitable detector. The retention times will differ for the two enantiomers.

  • Preparative Separation (Optional): For isolation of individual enantiomers, a preparative or semi-preparative chiral HPLC system can be used to collect the fractions corresponding to each enantiomer.

Conclusion

This compound represents a chiral building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data is limited, its structural features suggest it could be a valuable intermediate for the synthesis of novel, stereochemically defined therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential. This guide provides a foundational understanding for researchers and drug development professionals interested in this and related morpholine derivatives.

References

Technical Guide: (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1235387-14-0

Abstract

This technical guide provides a comprehensive overview of (S)-Methyl 4-benzylmorpholine-3-carboxylate, a chiral intermediate of significant interest to researchers, scientists, and professionals in drug development. This document consolidates available data on its chemical and physical properties, outlines a general synthetic approach, and discusses its potential applications in medicinal chemistry. Due to the compound's nature as a specialized building block, publicly available, detailed experimental protocols and specific biological activity data are limited. This guide, therefore, focuses on the established knowledge of the morpholine scaffold and related structures to infer the potential utility and characteristics of the title compound.

Introduction

This compound is a heterocyclic organic compound featuring a morpholine core. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles, including potency and pharmacokinetic properties. The presence of a chiral center at the 3-position, a benzyl group on the nitrogen, and a methyl ester functionality makes this compound a versatile intermediate for the synthesis of more complex, stereospecific molecules with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.

Chemical and Physical Properties

A summary of the key quantitative data for this compound and its related isomers is presented in Table 1. This data is compiled from various chemical supplier catalogs and public chemical databases.

PropertyThis compoundRacemic Methyl 4-benzylmorpholine-3-carboxylate(R)-Methyl 4-benzylmorpholine-3-carboxylate
CAS Number 1235387-14-0212650-44-7[1][2]1235134-83-4[3]
Molecular Formula C₁₃H₁₇NO₃[1][2][3]C₁₃H₁₇NO₃[1][2]C₁₃H₁₇NO₃[3]
Molecular Weight 235.28 g/mol [1][2][3]235.28 g/mol [1][2]235.28 g/mol [3]
Purity ≥95% - ≥97% (typical)≥95% (typical)[1]Data not available
Storage 4°C, dry conditions recommended[1]4°C, dry conditions recommended[1]Data not available

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented in peer-reviewed journals, a general synthetic strategy can be inferred from established methods for the preparation of substituted morpholines. The synthesis would likely originate from a chiral starting material, such as L-serine methyl ester, to introduce the desired stereochemistry at the C3 position.

A plausible synthetic workflow is outlined below. This is a generalized representation and would require optimization of reaction conditions, solvents, and purification methods.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start L-Serine Methyl Ester step1 Protection of Amine start->step1 e.g., Boc protection step2 N-Alkylation with Benzyl Bromide step1->step2 step3 Intramolecular Cyclization step2->step3 Deprotection followed by ring closure step4 Esterification (if necessary) step3->step4 product This compound step4->product G cluster_core Core Scaffold cluster_derivatives Potential Bioactive Derivatives cluster_targets Potential Molecular Targets core This compound cns CNS-active Agents core->cns Further Synthesis anti_inflam Anti-inflammatory Compounds core->anti_inflam Further Synthesis antimicrobial Antimicrobial Agents core->antimicrobial Further Synthesis receptors GPCRs / Ion Channels cns->receptors enzymes Kinases / Proteases anti_inflam->enzymes antimicrobial->enzymes

References

An In-depth Technical Guide to the Synthesis of (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 4-benzylmorpholine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its morpholine core, a privileged scaffold in numerous bioactive molecules. This technical guide provides a comprehensive overview of a viable synthetic pathway to this target molecule, commencing from the readily available chiral precursor, (S)-serine methyl ester. Detailed experimental protocols for each synthetic transformation, including N-benzylation and intramolecular cyclization, are presented. Quantitative data, where available for analogous transformations, is summarized to provide benchmarks for reaction efficiency. This document is intended to serve as a practical resource for researchers engaged in the synthesis of chiral morpholine derivatives and the development of novel therapeutic agents.

Introduction

The morpholine ring is a ubiquitous structural motif in a wide array of approved drugs and clinical candidates, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The stereochemistry of substituents on the morpholine scaffold is often crucial for biological activity, making the development of efficient and stereoselective synthetic routes to chiral morpholines a key focus in synthetic organic chemistry. This guide details a rational and efficient synthetic approach to this compound, a valuable chiral building block for the synthesis of more complex molecules in drug discovery programs.

Synthetic Strategy Overview

The proposed synthesis of this compound initiates from the chiral pool, utilizing (S)-serine methyl ester as the starting material to establish the desired stereochemistry at the C3 position of the morpholine ring. The synthetic sequence involves two key transformations:

  • N-benzylation: Introduction of the benzyl group onto the nitrogen atom of (S)-serine methyl ester.

  • Intramolecular Cyclization: Formation of the morpholine ring via reaction with a suitable two-carbon electrophile, followed by intramolecular ring closure.

This strategy offers a convergent and stereocontrolled route to the target molecule.

Synthesis_Workflow A (S)-Serine Methyl Ester B N-Benzyl-(S)-serine methyl ester A->B N-Benzylation C N-Benzyl-N-(2-hydroxyethyl)-(S)-serine methyl ester B->C N-Alkylation D This compound C->D Intramolecular Cyclization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-(S)-serine methyl ester

This step involves the selective N-benzylation of (S)-serine methyl ester. Reductive amination is a common and effective method for this transformation.

Protocol:

  • Reaction Setup: To a solution of (S)-serine methyl ester hydrochloride (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add a base (e.g., triethylamine, 1.1 eq.) to neutralize the hydrochloride salt.

  • Imine Formation: Add benzaldehyde (1.0-1.2 eq.) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding Schiff base.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.), portion-wise. Other reducing agents like sodium triacetoxyborohydride can also be employed.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure N-benzyl-(S)-serine methyl ester.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
(S)-Serine methyl ester HCl155.581.0
Benzaldehyde106.121.1
Sodium Borohydride37.831.5
Triethylamine101.191.1

Table 1: Stoichiometry for the N-benzylation of (S)-serine methyl ester.

Step 2: Synthesis of this compound

This step involves the formation of the morpholine ring through N-alkylation with a two-carbon electrophile followed by intramolecular cyclization. A plausible approach involves reaction with ethylene oxide or a 2-haloethanol, followed by cyclization. A more direct approach utilizes a reagent like 1,2-dibromoethane.

Protocol:

  • Reaction Setup: Dissolve N-benzyl-(S)-serine methyl ester (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Alkylation and Cyclization: Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq.) or sodium hydride (NaH), to the solution. To this mixture, add 1,2-dibromoethane (1.2 eq.) dropwise at room temperature. The reaction mixture is then heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
N-Benzyl-(S)-serine methyl ester209.241.0
1,2-Dibromoethane187.861.2
Potassium Carbonate138.212.5

Table 2: Stoichiometry for the cyclization reaction.

Quantitative Data Summary

Transformation Substrate Reagents Yield (%) Reference
N-BenzylationAmino EstersBenzaldehyde, NaBH₄70-90%General literature on reductive amination
Morpholine SynthesisN-Substituted Amino AlcoholsDihaloalkanes, Base60-85%General literature on morpholine synthesis

Table 3: Representative yields for key transformations.

Characterization Data

The final product, this compound, and its intermediates should be characterized using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Logical Relationships in the Synthetic Pathway

The synthesis relies on a logical progression of reactions where the stereochemistry is set in the initial step and preserved throughout the sequence.

Logical_Relationships cluster_0 Stereocontrol cluster_1 Key Transformations cluster_2 Final Product A Chiral Pool Starting Material ((S)-Serine Methyl Ester) B N-Benzylation A->B Provides (S)-stereocenter C Intramolecular Cyclization B->C Forms morpholine precursor D This compound C->D Constructs chiral target

Caption: Logical flow of the stereocontrolled synthesis.

Conclusion

This technical guide outlines a robust and efficient synthetic route to this compound from (S)-serine methyl ester. The detailed protocols and summarized quantitative data provide a solid foundation for researchers to successfully synthesize this valuable chiral building block. The presented strategy highlights the utility of readily available chiral starting materials in the asymmetric synthesis of complex heterocyclic molecules for applications in drug discovery and development. Further optimization of reaction conditions may lead to improved yields and efficiency.

Spectroscopic and Synthetic Profile of (S)-Methyl 4-benzylmorpholine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the chiral molecule, (S)-Methyl 4-benzylmorpholine-3-carboxylate. Due to the limited availability of public domain experimental data for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and known values for analogous compounds. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel morpholine derivatives in drug discovery and development.

Chemical Structure and Properties

This compound is a substituted morpholine derivative containing a benzyl group at the nitrogen atom and a methyl carboxylate at the 3-position. The presence of a stereocenter at the C3 position confers chirality to the molecule.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
IUPAC Name Methyl (3S)-4-benzylmorpholine-3-carboxylate
CAS Number 1235387-14-0

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25-7.40m5HAr-H
4.05d1HN-CH ₂-Ph (geminal coupling)
3.95d1HN-CH ₂-Ph (geminal coupling)
3.80-3.90m2HO-CH
3.75s3HO-CH
3.50dd1HCH -COOCH₃
2.80-2.90m1HN-CH ₂ (morpholine ring)
2.60-2.70m1HN-CH ₂ (morpholine ring)
2.30-2.40m2HN-CH ₂ (morpholine ring)

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
172.0C =O (ester)
138.0Ar-C (quaternary)
129.0Ar-C H
128.5Ar-C H
127.5Ar-C H
67.0O-C H₂
62.0N-C H₂-Ph
60.0C H-COOCH₃
52.0O-C H₃
51.0N-C H₂ (morpholine ring)
49.0N-C H₂ (morpholine ring)
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAr C-H stretch
2950-2800Medium-StrongAliphatic C-H stretch
1740StrongC=O stretch (ester)
1600, 1495, 1450Medium-WeakC=C stretch (aromatic ring)
1250-1050StrongC-O stretch (ester and ether)
1120StrongC-N stretch
750, 700StrongAr C-H bend (monosubstituted)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
235[M]⁺ (Molecular Ion)
176[M - COOCH₃]⁺
144[M - CH₂Ph]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

While specific experimental data for the title compound is scarce, the following section outlines a plausible synthetic route and general procedures for spectroscopic analysis.

Synthesis of this compound

This synthesis can be adapted from known procedures for the N-alkylation and esterification of amino acids. A potential route starts from (S)-morpholine-3-carboxylic acid.

Materials:

  • (S)-morpholine-3-carboxylic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Benzylation: To a solution of (S)-morpholine-3-carboxylic acid (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq). Stir the suspension at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise and heat the reaction mixture to 60 °C for 12-18 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Esterification: Suspend the crude N-benzyl-morpholine-3-carboxylic acid in methanol. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor by TLC.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectra would be acquired on a mass spectrometer, typically using electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

G Synthesis Workflow A Start: (S)-morpholine-3-carboxylic acid B N-Benzylation (Benzyl bromide, K2CO3, ACN) A->B C Intermediate: (S)-4-benzylmorpholine-3-carboxylic acid B->C D Esterification (Methanol, SOCl2) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Final Product: This compound F->G G Spectroscopic Analysis Workflow Sample Purified Sample NMR NMR Analysis (1H, 13C) Sample->NMR IR IR Analysis Sample->IR MS MS Analysis Sample->MS Data Spectroscopic Data (Structure Confirmation) NMR->Data IR->Data MS->Data

An In-depth Technical Guide on the Physicochemical Properties of (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical data for (S)-Methyl 4-benzylmorpholine-3-carboxylate. Due to the limited availability of specific experimental solubility data in publicly accessible literature, this document focuses on computed properties and outlines a comprehensive, standardized experimental protocol for determining solubility. Additionally, a plausible synthetic pathway is illustrated to provide context for its formation.

Physicochemical Properties

While specific experimental solubility data remains elusive, computed physicochemical properties provide valuable insights into the behavior of this compound in various solvent systems. These properties, sourced from publicly available databases, are summarized in the table below.[1][2][3]

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃PubChem[1]
Molecular Weight 235.28 g/mol PubChem[1]
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 3PubChem[2]
Topological Polar Surface Area (TPSA) 38.8 ŲPubChem[1]
CAS Number 212650-44-7PubChem[1]

Experimental Protocols

Protocol for Determination of Solubility

The following is a standardized experimental protocol for determining the equilibrium solubility of a crystalline organic compound such as this compound in various solvents. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the solubility of this compound in a selection of solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure that the concentration of the solute in the solution does not change over a longer period.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • The solubility is typically reported in units of mg/mL or g/100mL.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, starting from (S)-methyl morpholine-3-carboxylate and involving an N-benzylation step.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product cluster_conditions Reaction Conditions start1 (S)-Methyl morpholine-3-carboxylate reaction N-Benzylation start1->reaction start2 Benzyl Bromide start2->reaction product (S)-Methyl 4-benzylmorpholine-3-carboxylate reaction->product conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat conditions->reaction

Caption: Plausible synthesis of this compound.

Solubility Determination Workflow

The following diagram outlines the key steps in the experimental determination of solubility as described in the protocol.

SolubilityWorkflow A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Settle undissolved solid B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC or UV-Vis) E->F G Calculate solubility F->G

Caption: Experimental workflow for solubility determination.

References

molecular weight and formula of (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (S)-Methyl 4-benzylmorpholine-3-carboxylate. The information is curated for professionals in the fields of chemical research and drug development.

Core Molecular Data

This compound is a chiral organic compound belonging to the morpholine class. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and presence in numerous biologically active compounds.[1]

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃[2][3][4][5][6][7]
Molecular Weight 235.28 g/mol [2][3][4][5][6][7]
CAS Number 212650-44-7[6][7]
IUPAC Name methyl (3S)-4-benzylmorpholine-3-carboxylate
Synonyms (S)-Methyl 4-benzyl-3-morpholinecarboxylate[7]

Synthesis and Experimental Protocols

A potential synthetic workflow could involve the N-benzylation of a suitable morpholine-3-carboxylic acid precursor followed by esterification to yield the methyl ester. The critical step would be the stereoselective formation of the (S)-enantiomer at the C3 position of the morpholine ring.

Conceptual Experimental Workflow:

This proposed workflow is based on general principles of organic synthesis and methodologies reported for similar structures.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Esterification A Starting Material: (S)-Morpholine-3-carboxylic acid B Reagent: Benzyl bromide A->B 1. Add C Base: Potassium carbonate B->C 2. Add D Solvent: Acetonitrile C->D 3. Dissolve E Product: (S)-4-Benzylmorpholine-3-carboxylic acid D->E 4. Reflux F Starting Material: (S)-4-Benzylmorpholine-3-carboxylic acid G Reagent: Methanol F->G 1. Dissolve H Catalyst: Sulfuric acid (cat.) G->H 2. Add I Product: This compound H->I 3. Reflux

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the morpholine core is a key feature in a wide array of therapeutic agents, suggesting that this compound could be a valuable building block or lead compound in drug discovery.

Morpholine derivatives have been reported to exhibit a broad spectrum of biological activities, including:

  • Anticancer Properties: Certain benzomorpholine derivatives have been synthesized and evaluated as inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase implicated in cancer.[3]

  • Neuropharmacological Activity: Benzyl morpholine derivatives have been investigated as dual reuptake inhibitors of serotonin and norepinephrine, indicating potential applications in the treatment of depression and other neurological disorders.[4]

  • General Therapeutic Potential: The morpholine ring is recognized for improving the pharmacokinetic profile of bioactive molecules and is present in compounds with anti-inflammatory, antimicrobial, and other therapeutic properties.[8]

Given the diverse biological roles of morpholine-containing compounds, this compound warrants further investigation to elucidate its specific biological targets and potential therapeutic applications. The stereochemistry at the C3 position is likely to be a critical determinant of its biological activity and selectivity.

Logical Relationship of Morpholine Derivatives to Biological Activity:

G A Morpholine Scaffold B Improved Pharmacokinetics A->B C Diverse Biological Activities A->C D Anticancer C->D E Neuropharmacological C->E F Anti-inflammatory C->F G Antimicrobial C->G

Caption: The morpholine scaffold contributes to favorable pharmacokinetics and diverse biological activities.

References

The Genesis of Chiral Morpholines: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals. The introduction of chirality into this privileged structure unlocks a vast chemical space, enabling the fine-tuning of pharmacological activity and specificity. This technical guide provides an in-depth exploration of the discovery and historical evolution of morpholine-based chiral compounds. It traces the journey from early resolutions of racemic mixtures and the synthesis of foundational chiral drugs to the sophisticated asymmetric catalytic methods that define the state-of-the-art. Detailed experimental protocols for key historical and contemporary syntheses are provided, alongside a comprehensive tabulation of quantitative data to facilitate comparison and analysis. Furthermore, this guide employs visualizations of key synthetic pathways and experimental workflows to offer a clear and concise understanding of the core concepts in this vital area of chemical science.

A Historical Perspective: The Dawn of Chiral Morpholine Chemistry

The story of chiral morpholines is intrinsically linked to the broader history of stereochemistry and the development of asymmetric synthesis. While the morpholine ring itself was known from the late 19th century, the deliberate synthesis and separation of its chiral derivatives gained momentum with the burgeoning pharmaceutical industry in the mid-20th century.

Early Encounters with Chirality: Resolution and Seminal Syntheses

The initial forays into chiral morpholine chemistry were largely dependent on classical resolution techniques. This involved the separation of racemic mixtures of morpholine derivatives by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. While effective, this method is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer.

A pivotal moment in the history of chiral morpholines was the synthesis and discovery of the pharmacological activity of phenmetrazine and its prodrug, phendimetrazine . First synthesized in the 1950s, these compounds were developed as appetite suppressants. The synthesis of these molecules, while not initially enantioselective, provided some of the earliest commercially significant examples of chiral morpholine-based drugs. The resolution of these and similar compounds marked a critical step in understanding the stereospecific interactions of morpholine derivatives with biological targets.

Experimental Protocol: Synthesis of Phendimetrazine

The synthesis of phendimetrazine typically involves the reaction of N-methylethanolamine with 2-bromopropiophenone to form an intermediate which is then reductively cyclized.

  • Step 1: Formation of the Amino Alcohol Intermediate. N-methylethanolamine is reacted with 2-bromopropiophenone in a suitable solvent, such as ethanol or isopropanol. The reaction is typically carried out at reflux for several hours.

  • Step 2: Reductive Cyclization. The resulting intermediate is then subjected to reductive cyclization to form the morpholine ring. A common method for this step is the use of formic acid, which acts as both the reducing agent and the acid catalyst for the cyclization. The reaction mixture is heated, and after completion, the product is isolated and purified.

Note: This synthesis produces a racemic mixture of phendimetrazine, which would then require resolution to isolate the desired enantiomer.

The Rise of Asymmetric Synthesis: A Paradigm Shift

The latter half of the 20th century witnessed a revolution in organic chemistry with the advent of asymmetric synthesis. This new paradigm, focused on the direct synthesis of a single enantiomer, offered a more efficient and atom-economical alternative to classical resolution. Early efforts in the asymmetric synthesis of chiral morpholines often relied on the use of chiral auxiliaries or starting materials from the chiral pool.

A notable example of a chiral morpholine-based drug whose synthesis has evolved with the advancements in asymmetric chemistry is Reboxetine , an antidepressant. The development of stereoselective routes to Reboxetine showcases the increasing sophistication of synthetic methodologies over time.

Modern Strategies for the Enantioselective Synthesis of Chiral Morpholines

Contemporary approaches to the synthesis of chiral morpholines are diverse and powerful, offering high levels of enantioselectivity and functional group tolerance. These methods can be broadly categorized into metal-catalyzed, organocatalytic, and chiral pool-based strategies.

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis has emerged as a dominant force in asymmetric synthesis. In the context of chiral morpholines, metal-catalyzed reactions such as asymmetric hydrogenation, hydroamination, and cyclization reactions have proven to be highly effective.

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral enamines or enol ethers is a powerful method for the synthesis of chiral morpholines. This approach typically employs chiral phosphine ligands in combination with a rhodium or iridium catalyst to achieve high enantioselectivities.

Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

A representative protocol involves the hydrogenation of a substituted dehydromorpholine using a chiral catalyst.

  • Catalyst Preparation: A solution of a chiral bisphosphine ligand (e.g., a derivative of BINAP or DuPhos) and a rhodium precursor (e.g., [Rh(COD)2]BF4) is prepared in a degassed solvent such as methanol or dichloromethane.

  • Hydrogenation Reaction: The dehydromorpholine substrate is dissolved in the same solvent and added to the catalyst solution in a high-pressure autoclave. The vessel is then charged with hydrogen gas to a specified pressure (e.g., 10-50 atm) and stirred at a controlled temperature until the reaction is complete.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the enantiomerically enriched morpholine derivative.

Catalyst Substrate Solvent Pressure (atm) Temperature (°C) Yield (%) ee (%)
Rh(I)-BINAPN-acetyl-2-phenyl-5,6-dihydro-4H-1,4-oxazineMethanol2025>95>99
Ir(I)-PhanePhosN-Boc-2-methyl-5,6-dihydro-4H-1,4-oxazineDichloromethane50309298

Table 1: Representative Data for Asymmetric Hydrogenation of Dehydromorpholine Precursors.

Organocatalytic Enantioselective Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool for the synthesis of chiral compounds. For the synthesis of chiral morpholines, organocatalytic methods such as enantioselective Michael additions, Mannich reactions, and cyclizations have been successfully employed. These methods often offer the advantages of being metal-free, less sensitive to air and moisture, and employing readily available catalysts.

Experimental Protocol: Organocatalytic Enantioselective Chlorocycloetherification

This method allows for the construction of chiral morpholines containing a quaternary stereocenter.

  • Reaction Setup: An alkenol substrate is dissolved in a suitable solvent (e.g., toluene or dichloromethane) and cooled to a low temperature (e.g., -20 °C).

  • Catalyst and Reagent Addition: A chiral organocatalyst, such as a cinchona alkaloid derivative, is added, followed by a chlorine source (e.g., N-chlorosuccinimide).

  • Reaction and Quenching: The reaction is stirred at low temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched with a reducing agent (e.g., sodium thiosulfate solution).

  • Isolation and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Organocatalyst Substrate Chlorine Source Solvent Temperature (°C) Yield (%) ee (%)
Cinchona Alkaloid Derivative2-(1-phenylvinyl)aminoethanolNCSToluene-208595
Proline Derivative2-allyl-N-tosyl-2-amino-1-phenylethanolNCSCH2Cl2-109092

Table 2: Representative Data for Organocatalytic Enantioselective Chlorocycloetherification.

Chiral Pool Synthesis

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. These compounds can serve as versatile starting materials for the synthesis of complex chiral molecules, including morpholine derivatives. By utilizing the inherent chirality of these starting materials, the need for an asymmetric induction step can be circumvented.

Experimental Protocol: Synthesis of a Chiral Morpholine from a Chiral Amino Alcohol

This protocol illustrates the use of a chiral amino alcohol derived from an amino acid as a starting material.

  • N-Alkylation: The chiral amino alcohol is N-alkylated with a suitable electrophile containing a leaving group and a masked hydroxyl group (e.g., an epoxide or a protected 2-haloethanol). This reaction is typically carried out in the presence of a base.

  • Intramolecular Cyclization: The resulting intermediate is then subjected to an intramolecular cyclization to form the morpholine ring. This can be achieved under either acidic or basic conditions, depending on the nature of the protecting groups and the substrate.

  • Deprotection: Finally, any protecting groups are removed to yield the desired chiral morpholine.

Visualizing the Synthesis: Key Workflows and Pathways

To further elucidate the synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

G cluster_classical Classical Resolution of Racemic Morpholine racemic_morpholine Racemic Morpholine Derivative diastereomeric_salts Diastereomeric Salts racemic_morpholine->diastereomeric_salts + chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid) chiral_acid->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization separated_salts Separated Diastereomeric Salts fractional_crystallization->separated_salts liberation Liberation of Amine separated_salts->liberation enantiomers (R)-Morpholine & (S)-Morpholine liberation->enantiomers

Diagram 1: Classical Resolution Workflow.

G cluster_asymmetric_hydrogenation Asymmetric Hydrogenation Workflow dehydromorpholine Dehydromorpholine Substrate autoclave High-Pressure Autoclave dehydromorpholine->autoclave chiral_catalyst Chiral Metal Catalyst (e.g., Rh-BINAP) chiral_catalyst->autoclave hydrogen H2 hydrogen->autoclave chiral_morpholine Enantiomerically Enriched Morpholine autoclave->chiral_morpholine purification Purification chiral_morpholine->purification

Diagram 2: Asymmetric Hydrogenation Workflow.

G cluster_chiral_pool Chiral Pool Synthesis Logic chiral_pool Chiral Pool Starting Material (e.g., Amino Acid) chiral_amino_alcohol Chiral Amino Alcohol chiral_pool->chiral_amino_alcohol functionalization Functionalization & Cyclization chiral_amino_alcohol->functionalization chiral_morpholine Chiral Morpholine Derivative functionalization->chiral_morpholine

Diagram 3: Chiral Pool Synthesis Logic.

Conclusion

The journey of chiral morpholine-based compounds from their initial discovery through classical resolution to their modern synthesis via sophisticated asymmetric catalytic methods highlights a remarkable evolution in the field of organic chemistry. The development of these compounds has been driven by their immense value in medicinal chemistry, where the precise control of stereochemistry is paramount for achieving desired therapeutic effects. The strategies outlined in this guide, from the foundational work on early pharmaceuticals to the cutting-edge metal-catalyzed and organocatalytic reactions, provide a comprehensive toolkit for researchers and drug development professionals. As the demand for enantiomerically pure compounds continues to grow, the continued innovation in the synthesis of chiral morpholines will undoubtedly play a crucial role in the discovery of the next generation of therapeutics.

Enantiomeric Purity of (S)-Methyl 4-benzylmorpholine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chiral resolution, and analytical methodologies for determining the enantiomeric purity of (S)-Methyl 4-benzylmorpholine-3-carboxylate. This chiral molecule is a key intermediate in the synthesis of various pharmaceutical compounds, making the control of its stereochemistry crucial for drug efficacy and safety.

Introduction

This compound is a heterocyclic compound containing a stereocenter at the C3 position of the morpholine ring. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Therefore, robust methods for the synthesis and analysis of the enantiomerically pure (S)-isomer are essential in drug development and manufacturing.

This guide details an organocatalytic approach for the enantioselective synthesis of this compound and outlines the standard analytical techniques, primarily chiral High-Performance Liquid Chromatography (HPLC), for the determination of its enantiomeric excess (e.e.).

Enantioselective Synthesis

An effective method for the synthesis of C2-functionalized N-benzyl morpholines with high enantiomeric purity involves an organocatalytic approach.[1] While a specific protocol for this compound is not detailed in the literature, a general and plausible synthetic pathway can be extrapolated. This multi-step, one-pot procedure offers a streamlined process for obtaining the desired enantiomer.

General Experimental Protocol: Organocatalytic Synthesis

A plausible synthetic route, adapted from a general method for related compounds, is outlined below.[1] This procedure typically yields enantiomeric excesses in the range of 75-98%.

Step 1: Organocatalytic α-chlorination An appropriate aldehyde precursor is subjected to α-chlorination using a suitable chlorine source in the presence of a chiral organocatalyst (e.g., a prolinol derivative).

Step 2: In situ Reduction The resulting α-chloro aldehyde is reduced in situ to the corresponding chlorohydrin using a mild reducing agent like sodium borohydride (NaBH₄).

Step 3: Cyclization The crude chlorohydrin is then reacted with N-benzylaminoethanol under basic conditions to facilitate the cyclization and formation of the morpholine ring, followed by esterification to yield the final product, this compound.

Determination of Enantiomeric Purity

The accurate determination of the enantiomeric excess is critical for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.

Chiral HPLC Analysis

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification.

Experimental Protocol: A general protocol for the chiral HPLC analysis of N-benzylmorpholine derivatives, based on methods for similar compounds, is provided below.[2]

ParameterCondition
Column Chiralcel® OD-H or Chiralpak® AD-H
Mobile Phase Heptane/Isopropanol (IPA) with a small amount of an amine modifier (e.g., diethylamine, DEA)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

Data Interpretation: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the chiral separation of a racemic mixture of Methyl 4-benzylmorpholine-3-carboxylate, based on typical results for similar compounds.

EnantiomerRetention Time (min)Peak Area (%)
(R)-enantiomer8.550.0
(S)-enantiomer10.250.0

For an enantiomerically enriched sample of this compound with a 98% e.e., the expected peak areas would be:

EnantiomerRetention Time (min)Peak Area (%)
(R)-enantiomer8.51.0
(S)-enantiomer10.299.0

Experimental Workflows and Logical Relationships

General Workflow for Synthesis and Purity Analysis

The following diagram illustrates the general workflow from synthesis to the determination of enantiomeric purity.

G cluster_synthesis Enantioselective Synthesis cluster_analysis Enantiomeric Purity Analysis start Starting Materials step1 Organocatalytic α-chlorination start->step1 step2 In situ Reduction step1->step2 step3 Cyclization & Esterification step2->step3 product This compound step3->product analysis_start Crude Product product->analysis_start hplc Chiral HPLC Analysis analysis_start->hplc data Chromatogram Data hplc->data calc Calculate e.e. data->calc final_purity Final Enantiomeric Purity calc->final_purity

Caption: General workflow for the enantioselective synthesis and purity analysis.

Logical Relationship in Chiral HPLC Method Development

The development of a robust chiral HPLC method involves a logical progression of steps to achieve optimal separation of the enantiomers.

G cluster_method_dev Chiral HPLC Method Development csp_selection Select Chiral Stationary Phase (CSP) mobile_phase_screening Screen Mobile Phases (e.g., Heptane/IPA) csp_selection->mobile_phase_screening modifier_optimization Optimize Amine Modifier (e.g., DEA conc.) mobile_phase_screening->modifier_optimization flow_rate_temp Adjust Flow Rate & Temperature modifier_optimization->flow_rate_temp method_validation Validate Method (Resolution, Tailing) flow_rate_temp->method_validation

References

An In-depth Technical Guide to the Thermodynamic Stability of (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to evaluate the thermodynamic stability of (S)-Methyl 4-benzylmorpholine-3-carboxylate. In the absence of specific published thermodynamic data for this compound, this document serves as a detailed procedural manual for researchers. It outlines the experimental and computational approaches necessary to determine key thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation. Furthermore, it details protocols for assessing chemical stability through forced degradation studies, providing a practical framework for understanding the molecule's susceptibility to various stressors. This guide is intended to equip researchers in drug development and materials science with the necessary tools to characterize the stability profile of this and similar morpholine derivatives.

Introduction to Thermodynamic Stability

Thermodynamic stability refers to the energy state of a system, in this case, the molecule this compound, relative to its constituent elements or other potential arrangements. A thermodynamically stable compound exists at a lower energy state and is less likely to spontaneously decompose or react. The key parameters quantifying this stability are:

  • Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. A negative ΔGf° indicates a spontaneous formation and a stable compound.

  • Enthalpy of Formation (ΔHf°): The change in enthalpy during the formation of one mole of the compound from its elements. A negative ΔHf° (exothermic reaction) often contributes to thermodynamic stability.

  • Entropy of Formation (ΔSf°): The change in entropy during the formation of one mole of the compound.

Understanding the thermodynamic stability of a pharmaceutical candidate like this compound is crucial for predicting its shelf-life, formulation compatibility, and degradation pathways.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

  • Step 1: Esterification of L-serine: L-serine is first converted to its methyl ester, L-serine methyl ester, typically by reaction with methanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas.

  • Step 2: N-Benzylation: The resulting L-serine methyl ester is then N-benzylated using benzyl bromide or benzyl chloride in the presence of a suitable base (e.g., potassium carbonate or triethylamine) and a solvent like acetonitrile or dimethylformamide.

  • Step 3: Cyclization to form the morpholine ring: The N-benzyl-L-serine methyl ester is cyclized to form the morpholine ring. This can be achieved through a variety of methods, including reaction with a dielectrophile like 1,2-dibromoethane in the presence of a strong base, or via a multi-step process involving reduction of the carboxylic acid to an alcohol followed by intramolecular cyclization.

  • Purification: The final product, this compound, is purified using techniques such as column chromatography on silica gel.

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of this compound can be determined experimentally through various calorimetric techniques.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation can be determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Experimental Protocol: Determination of Enthalpy of Combustion

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb").

  • Pressurization: The bomb is filled with pure oxygen at high pressure (typically 20-30 atm).

  • Calorimetry: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

  • Calculation: The heat of combustion (ΔHc°) is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample. The standard enthalpy of formation (ΔHf°) can then be calculated using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Heat Capacity, Enthalpy of Fusion, and Enthalpy of Vaporization

Differential Scanning Calorimetry (DSC) is a powerful technique to measure heat capacity and enthalpies of phase transitions.

Experimental Protocol: DSC Analysis

  • Sample Preparation: A small, accurately weighed sample of the compound is sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Heating Program: The sample and reference pans are heated at a constant rate.

  • Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting thermogram can be used to determine the heat capacity (Cp) as a function of temperature, the melting point (Tm), and the enthalpy of fusion (ΔHfus). By using thermogravimetric analysis (TGA) in conjunction with DSC, the enthalpy of vaporization (ΔHvap) can also be determined.

Gibbs Free Energy of Formation (ΔGf°)

The standard Gibbs free energy of formation can be calculated from the experimentally determined standard enthalpy of formation (ΔHf°) and the standard entropy of formation (ΔSf°) using the Gibbs-Helmholtz equation:

ΔGf° = ΔHf° - TΔSf°

The standard entropy of formation (ΔSf°) is calculated from the absolute entropies of the compound and its constituent elements in their standard states. The absolute entropy of the compound can be determined from heat capacity measurements down to near absolute zero.

Table 1: Hypothetical Quantitative Thermodynamic Data for this compound

Thermodynamic ParameterSymbolHypothetical ValueUnitsExperimental Technique
Enthalpy of CombustionΔHc°-XkJ/molBomb Calorimetry
Enthalpy of FormationΔHf°-YkJ/molCalculated from ΔHc°
Heat Capacity (at 298 K)CpZJ/(mol·K)Differential Scanning Calorimetry
Enthalpy of FusionΔHfusAkJ/molDifferential Scanning Calorimetry
Entropy of FormationΔSf°-BJ/(mol·K)Calculated from Heat Capacity Data
Gibbs Free Energy of FormationΔGf°-CkJ/molCalculated from ΔHf° and ΔSf°

Note: X, Y, Z, A, B, and C are placeholders for experimentally determined values.

Computational Prediction of Thermodynamic Stability

Computational chemistry offers powerful tools to predict the thermodynamic properties of molecules, which can complement or guide experimental work.

Crystal Structure Prediction (CSP)

CSP methods can be used to predict the most stable crystal packing of a molecule, which is crucial for understanding its solid-state stability and polymorphism.

Density Functional Theory (DFT)

DFT calculations can be used to optimize the molecular geometry and calculate the electronic energy of this compound. From this, the enthalpy of formation in the gas phase can be estimated.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models can be developed to predict the thermodynamic stability of a series of related compounds based on their molecular descriptors.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, which provides insight into the chemical stability of a drug substance.[1] These studies expose the compound to conditions more severe than accelerated stability testing.[1]

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis: The compound is dissolved in a dilute acid solution (e.g., 0.1 M HCl) and heated.

  • Base Hydrolysis: The compound is dissolved in a dilute base solution (e.g., 0.1 M NaOH) and heated.

  • Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide.

  • Thermal Degradation: The solid compound is heated to a high temperature.

  • Photodegradation: The compound (in solid or solution form) is exposed to UV and visible light.

Samples are taken at various time points and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

Table 2: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagents/ConditionsPotential Degradation Products
Acid Hydrolysis0.1 M HCl, 60 °CEster hydrolysis to carboxylic acid, cleavage of the morpholine ring
Base Hydrolysis0.1 M NaOH, 60 °CEster hydrolysis to carboxylate salt, potential ring opening
Oxidation3% H₂O₂, room temperatureN-oxidation, oxidation of the benzyl group
Thermal Degradation80 °C, solid stateDecomposition products
PhotodegradationUV/Vis light exposurePhotolytic cleavage products

Visualizations

experimental_workflow_thermodynamic_stability cluster_synthesis Synthesis and Characterization cluster_experimental Experimental Determination synthesis Synthesis of (S)-Methyl 4-benzylmorpholine-3-carboxylate purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization bomb_calorimetry Bomb Calorimetry characterization->bomb_calorimetry dsc Differential Scanning Calorimetry (DSC) characterization->dsc h_combustion ΔH°c bomb_calorimetry->h_combustion cp_h_fusion Cp, ΔHfus dsc->cp_h_fusion h_formation ΔH°f h_combustion->h_formation g_formation ΔG°f h_formation->g_formation s_formation ΔS°f cp_h_fusion->s_formation s_formation->g_formation

Caption: Workflow for the experimental determination of thermodynamic stability.

forced_degradation_workflow cluster_stress Stress Conditions start Pure (S)-Methyl 4-benzylmorpholine-3-carboxylate acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identification of Degradation Products and Degradation Pathways analysis->end potential_degradation_pathway cluster_hydrolysis Hydrolysis (Acid or Base) cluster_oxidation Oxidation parent (S)-Methyl 4-benzylmorpholine-3-carboxylate hydrolyzed (S)-4-Benzylmorpholine- 3-carboxylic acid parent->hydrolyzed H+ or OH- n_oxide (S)-Methyl 4-benzylmorpholine- 3-carboxylate N-oxide parent->n_oxide [O]

References

Methodological & Application

Application Notes and Protocols: (S)-Methyl 4-benzylmorpholine-3-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 4-benzylmorpholine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The stereochemistry of substituents on the morpholine ring is often crucial for therapeutic efficacy, making enantioselective synthesis a critical aspect of drug discovery. While direct applications of this compound as an asymmetric catalyst are not extensively documented in the current literature, its role as a versatile chiral building block is paramount. These application notes provide an overview of the asymmetric synthesis of chiral morpholines, which can be applied to the synthesis of derivatives and analogues of the title compound, and their subsequent use in the development of novel therapeutics.

Core Concepts in Asymmetric Synthesis of Chiral Morpholines

The enantioselective synthesis of chiral morpholines can be broadly categorized into several effective strategies:

  • Asymmetric Hydrogenation of Dehydromorpholines: This atom-economical method provides direct access to 2-substituted chiral morpholines with high enantioselectivity. The use of chiral metal catalysts, such as rhodium complexes with chiral bisphosphine ligands, is key to achieving high stereocontrol.[1][2][3][4]

  • Tandem Hydroamination and Asymmetric Transfer Hydrogenation: This one-pot, two-step process is a powerful strategy for the synthesis of 3-substituted chiral morpholines from readily available aminoalkyne substrates.[1][5]

  • Organocatalytic Intramolecular Aza-Michael Addition: Chiral secondary amines can catalyze the enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, yielding 2,3-disubstituted morpholines with excellent stereoselectivity.[1]

  • Organocatalytic Enantioselective Chlorocycloetherification: Cinchona alkaloid-derived catalysts can be employed for the asymmetric halocyclization of alkenol substrates to produce chiral 2,2-disubstituted morpholines.[6]

Data Presentation: Asymmetric Synthesis of Chiral Morpholines

The following tables summarize the quantitative data for key asymmetric catalytic methods used in the synthesis of chiral morpholines.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [2][3][4]

EntrySubstrate (R group)Catalyst Loading (mol%)Pressure (atm H₂)Time (h)Conversion (%)ee (%)
1Phenyl15012>9999
24-Methoxyphenyl15012>9998
34-Chlorophenyl15012>9999
42-Thienyl15024>9997
5Cyclohexyl13024>9994

Table 2: Tandem Ti-Catalyzed Hydroamination and Ru-Catalyzed Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines [1][5]

EntrySubstrate (R group)Yield (%)ee (%)
1Phenyl8596
24-Bromophenyl8295
32-Naphthyl8897
4Isopropyl7592

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine to the corresponding chiral morpholine.[1][2][3][4]

Materials:

  • 2-Substituted dehydromorpholine substrate

  • [Rh(COD)₂]BF₄

  • (R)-SKP (or other suitable chiral bisphosphine ligand)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Schlenk tube or autoclave

Procedure:

  • In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol).

  • Add anhydrous DCM (1.0 mL) and stir the solution for 10 minutes to form the catalyst complex.

  • Add the 2-substituted dehydromorpholine substrate (0.25 mmol) to the catalyst solution.

  • Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Pressurize the tube with hydrogen gas to the desired pressure (e.g., 50 atm) and stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 2-substituted morpholine.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines

This protocol outlines a one-pot synthesis of enantiomerically enriched 3-substituted morpholines from an aminoalkyne substrate.[1][5]

Materials:

  • Aminoalkyne substrate

  • Titanium catalyst (e.g., Ti(NMe₂)₄)

  • Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous toluene

Procedure:

  • Hydroamination:

    • To a solution of the aminoalkyne substrate (1.0 mmol) in anhydrous toluene (5 mL), add the titanium catalyst (5 mol%).

    • Heat the reaction mixture at 80-100 °C until the formation of the cyclic imine intermediate is complete (monitor by TLC or GC-MS).

    • Cool the reaction mixture to room temperature.

  • Asymmetric Transfer Hydrogenation:

    • To the crude cyclic imine solution, add the ruthenium catalyst (1-2 mol%) and the formic acid/triethylamine azeotrope (2.0-5.0 equivalents).

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until the reduction is complete.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the chiral 3-substituted morpholine.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

experimental_workflow_hydrogenation cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Workup and Analysis prep_rh [Rh(COD)₂]BF₄ prep_mix Stir 10 min in Glovebox prep_rh->prep_mix prep_ligand (R)-SKP Ligand prep_ligand->prep_mix prep_solvent Anhydrous DCM prep_solvent->prep_mix react_substrate Add Dehydromorpholine Substrate prep_mix->react_substrate react_h2 Pressurize with H₂ (50 atm) react_substrate->react_h2 react_stir Stir at RT (12-24h) react_h2->react_stir workup_vent Vent H₂ react_stir->workup_vent workup_concentrate Concentrate workup_vent->workup_concentrate workup_purify Purify (Chromatography) workup_concentrate->workup_purify workup_analyze Analyze ee (Chiral HPLC) workup_purify->workup_analyze

Caption: Workflow for Asymmetric Hydrogenation.

tandem_reaction_workflow cluster_step1 Step 1: Hydroamination cluster_step2 Step 2: Asymmetric Transfer Hydrogenation cluster_workup Workup & Purification start Aminoalkyne Substrate in Toluene hydro_cat Add Ti Catalyst start->hydro_cat hydro_heat Heat (80-100 °C) hydro_cat->hydro_heat hydro_product Cyclic Imine Intermediate hydro_heat->hydro_product ath_cat Add Ru Catalyst hydro_product->ath_cat One-Pot ath_reagent Add HCOOH/NEt₃ ath_cat->ath_reagent ath_stir Stir at RT ath_reagent->ath_stir workup_quench Quench (NaHCO₃) ath_stir->workup_quench workup_extract Extract workup_quench->workup_extract workup_purify Purify (Chromatography) workup_extract->workup_purify final_product Chiral 3-Substituted Morpholine workup_purify->final_product

Caption: Tandem Hydroamination/ATH Workflow.

References

Application Notes and Protocols for (S)-Methyl 4-benzylmorpholine-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 4-benzylmorpholine-3-carboxylate is a chiral heterocyclic compound featuring a morpholine core. The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and biological activity.[1][2][3] While specific biological data for this compound is not extensively published, its structural motifs suggest potential applications as a versatile building block in the synthesis of more complex and potent molecules for various therapeutic targets. This document provides an overview of its potential applications based on the well-established roles of morpholine derivatives in drug discovery, along with generalized experimental protocols for its evaluation.

This compound is a chiral organic compound that can serve as a key intermediate in the synthesis of various biologically active molecules.[4][5] Its structure, containing a protected carboxylic acid and a benzyl-protected amine, allows for selective chemical modifications to generate a library of derivatives for screening against different drug targets.

Hypothesized Therapeutic Applications

Based on the activities of structurally related morpholine-containing compounds, this compound could be a valuable starting material for the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Kinase Inhibition (PI3K/mTOR Pathway)

The morpholine ring is a common feature in numerous kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways, which are crucial regulators of cell growth, proliferation, and survival.[6][7] Derivatives of this compound could be synthesized to interact with the ATP-binding site of these kinases.

Diagram of the PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth

Caption: A simplified diagram of the PI3K/mTOR signaling pathway.

EZH2 Inhibition in Cancer

Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is a validated target in various cancers. Benzomorpholine derivatives have been successfully developed as potent EZH2 inhibitors.[8] this compound can serve as a scaffold to design novel EZH2 inhibitors for anti-cancer therapy.

Quantitative Data from Structurally Related Morpholine Derivatives

While no specific quantitative data exists for the title compound, the following table summarizes the activity of other morpholine-containing kinase inhibitors to provide a reference for potential target potencies.

Compound ID/NameTarget Kinase(s)IC50 / Ki (nM)Scaffold Type
NU7441DNA-PK14Chromen-4-one
Compound 32DNA-PK8Pyridopyrimidin-4-one
PI-103PI3Kα / mTOR8 / 20Pyridopyrimidine
Gedatolisib (PKI-587)PI3Kα0.4Triazine
Compound 6y EZH21100 (in A549 cells)Benzomorpholine

This data is for illustrative purposes to show the potential of the morpholine scaffold and is not representative of this compound itself.[1][8]

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate derivatives of this compound.

Protocol 1: General Synthesis of a Derivative from this compound

This protocol describes a hypothetical conversion to an amide derivative, a common step in creating diversity for screening.

Diagram of the Synthetic Workflow

Synthetic_Workflow Start (S)-Methyl 4-benzyl- morpholine-3-carboxylate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate (S)-4-Benzylmorpholine- 3-carboxylic acid Step1->Intermediate Step2 Amide Coupling (Amine, HATU, DIPEA) Intermediate->Step2 Product Target Amide Derivative Step2->Product

Caption: General workflow for the synthesis of an amide derivative.

Methodology:

  • Hydrolysis of the Methyl Ester:

    • Dissolve this compound in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) and stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-benzylmorpholine-3-carboxylic acid.[2]

  • Amide Coupling:

    • Dissolve the resulting carboxylic acid in an anhydrous solvent like dimethylformamide (DMF).

    • Add a primary or secondary amine of interest, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature for 12-24 hours.

    • Purify the final amide derivative using column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PI3K)

This protocol is a general template for determining the IC50 value of a test compound against a target kinase.[1]

Materials:

  • Test compounds (derivatives of this compound) dissolved in DMSO.

  • Recombinant human kinase (e.g., PI3Kα).

  • Kinase substrate (e.g., PIP2).

  • ATP.

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well assay plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO control).

  • Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate IC50 values by plotting the percent inhibition against the log concentration of the test compound.

Protocol 3: Cell-Based Proliferation Assay

This assay determines the effect of a test compound on the proliferation of cancer cells.[9][10]

Diagram of the Cell Proliferation Assay Workflow

Cell_Proliferation_Workflow Seed Seed Cancer Cells in 96-well plate Treat Treat with Test Compound (serial dilutions) Seed->Treat Incubate Incubate for 72 hours Treat->Incubate AddReagent Add Viability Reagent (e.g., MTT, Resazurin) Incubate->AddReagent Measure Measure Absorbance/ Fluorescence AddReagent->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a cell-based proliferation assay.

Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer).[8]

  • Complete cell culture medium.

  • Test compounds.

  • Cell viability reagent (e.g., MTT, Resazurin).

  • 96-well cell culture plates.

  • Spectrophotometer or fluorometer.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include appropriate controls (vehicle and positive control).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT or resazurin reagent and incubate for an additional 2-4 hours.

  • Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

  • Plot the percentage of cell viability against the log concentration of the compound to determine the IC50 value.

Conclusion

This compound represents a promising starting point for the synthesis of novel bioactive molecules. While direct biological data is currently limited, its structural relationship to known pharmacologically active morpholine derivatives suggests its potential utility in developing inhibitors for targets such as kinases and histone methyltransferases. The provided protocols offer a foundational framework for the synthesis and biological evaluation of its derivatives in a drug discovery setting.

References

Application Notes and Protocols: (S)-Methyl 4-benzylmorpholine-3-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs due to its favorable physicochemical and metabolic properties.[1] Its presence can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.[2] (S)-Methyl 4-benzylmorpholine-3-carboxylate is a chiral building block that provides a versatile platform for the synthesis of a variety of C3-substituted morpholine derivatives. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a potential norepinephrine reuptake inhibitor (NRI), a class of drugs used to treat conditions such as depression and ADHD.[3] The synthetic strategy involves the hydrolysis of the methyl ester followed by amide coupling with a substituted aniline to generate a novel morpholine-3-carboxamide.

Synthesis of a Bioactive Morpholine-3-Carboxamide

The following protocols describe a two-step synthesis of a target bioactive molecule, (S)-4-benzyl-N-(4-chlorophenyl)morpholine-3-carboxamide, a putative norepinephrine reuptake inhibitor.

Step 1: Hydrolysis of this compound

This step involves the conversion of the methyl ester to the corresponding carboxylic acid, which is then activated for amide coupling.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (2:1 v/v), add lithium hydroxide monohydrate (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and acidify to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford (S)-4-benzylmorpholine-3-carboxylic acid as a white solid.

Reactant Molecular Weight ( g/mol ) Equivalents Purity Expected Yield (%)
This compound235.281.0>98%90-95
Lithium hydroxide monohydrate41.961.5>98%-

Table 1: Quantitative data for the hydrolysis of this compound.

Step 2: Amide Coupling to Synthesize (S)-4-benzyl-N-(4-chlorophenyl)morpholine-3-carboxamide

This step involves the formation of an amide bond between the synthesized carboxylic acid and 4-chloroaniline using a peptide coupling reagent.

Experimental Protocol:

  • Dissolve (S)-4-benzylmorpholine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 4-chloroaniline (1.1 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (S)-4-benzyl-N-(4-chlorophenyl)morpholine-3-carboxamide.

Reactant Molecular Weight ( g/mol ) Equivalents Purity Expected Yield (%)
(S)-4-benzylmorpholine-3-carboxylic acid221.251.0>95%75-85
4-chloroaniline127.571.1>98%-
DCC206.331.2>98%-
DMAP122.170.1>98%-

Table 2: Quantitative data for the amide coupling reaction.

Visualizations

Experimental Workflow

G A This compound B Hydrolysis (LiOH, MeOH/H2O) A->B C (S)-4-benzylmorpholine-3-carboxylic acid B->C D Amide Coupling (4-chloroaniline, DCC, DMAP, DCM) C->D E (S)-4-benzyl-N-(4-chlorophenyl)morpholine-3-carboxamide D->E

Caption: Synthetic workflow for the preparation of the target bioactive molecule.

Proposed Mechanism of Action: Norepinephrine Reuptake Inhibition

Morpholine derivatives have been identified as potent inhibitors of the norepinephrine transporter (NET).[1] The synthesized (S)-4-benzyl-N-(4-chlorophenyl)morpholine-3-carboxamide is hypothesized to act by binding to the NET, thereby blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic signaling.

G cluster_0 Synaptic Cleft PresynapticNeuron Presynaptic Neuron NE Norepinephrine PresynapticNeuron->NE Release PostsynapticNeuron Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Vesicle->PresynapticNeuron Release NET Norepinephrine Transporter (NET) TargetMolecule (S)-4-benzyl-N-(4-chlorophenyl) morpholine-3-carboxamide TargetMolecule->NET Inhibition NE->NET Reuptake AdrenergicReceptor Adrenergic Receptors NE->AdrenergicReceptor Signal Signal Transduction AdrenergicReceptor->Signal

Caption: Inhibition of norepinephrine reuptake at the synaptic cleft.

References

Application Notes and Protocols for Reactions Involving (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations of (S)-Methyl 4-benzylmorpholine-3-carboxylate, a versatile chiral building block in medicinal chemistry and drug discovery. The following sections describe experimental setups for hydrolysis, amide coupling, reduction, and debenzylation reactions, complete with data presentation and workflow visualizations.

Overview of Reactions

This compound can serve as a precursor for a variety of functionalized morpholine derivatives. The primary reaction pathways include:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid, which is a key intermediate for amide bond formation.

  • Amide Coupling of the resulting carboxylic acid with various amines to generate a diverse library of carboxamides.

  • Reduction of the methyl ester to the primary alcohol, (S)-(4-benzylmorpholin-3-yl)methanol, a valuable synthon for further modification.[1]

  • Debenzylation to remove the N-benzyl protecting group, yielding a secondary amine that can be further functionalized.

The logical relationship between these key transformations is illustrated in the diagram below.

Reactions A (S)-Methyl 4-benzylmorpholine-3-carboxylate B (S)-4-Benzylmorpholine-3-carboxylic acid A->B  Hydrolysis   D (S)-(4-Benzylmorpholin-3-yl)methanol A->D  Reduction   E (S)-Methyl morpholine-3-carboxylate A->E  Debenzylation   C (S)-4-Benzylmorpholine-3-carboxamides B->C  Amide Coupling  

Caption: Key reactions of this compound.

Experimental Protocols

Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid.

Workflow:

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Ester in MeOH/H2O add_base Add LiOH solution start->add_base stir Stir at RT add_base->stir monitor Monitor by TLC stir->monitor concentrate Concentrate monitor->concentrate Completion acidify Acidify with HCl concentrate->acidify extract Extract with EtOAc acidify->extract dry Dry & Evaporate extract->dry product (S)-4-Benzylmorpholine- 3-carboxylic acid dry->product

Caption: Workflow for the hydrolysis of the methyl ester.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Reagent Addition: To the stirred solution, add a solution of lithium hydroxide (LiOH, 1.5 eq) in water dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data (Representative):

ParameterValue
Reactant1.0 g
LiOH1.5 eq
SolventMeOH/H₂O (12 mL)
Reaction Time4-6 h
Yield>95% (crude)
Amide Coupling with (S)-4-Benzylmorpholine-3-carboxylic acid

This protocol outlines a general procedure for the formation of amide bonds using the carboxylic acid obtained from the hydrolysis step. A common coupling agent, HATU, is used in this example.

Workflow:

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Carboxylic Acid in DMF add_reagents Add HATU, DIPEA, and Amine start->add_reagents stir Stir at RT add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench Completion extract Extract with EtOAc quench->extract wash Wash with LiCl solution extract->wash dry Dry & Evaporate wash->dry purify Purify by Chromatography dry->purify product Amide Product purify->product

Caption: Workflow for amide coupling.

Protocol:

  • Reaction Setup: To a solution of (S)-4-benzylmorpholine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reagent Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of LiCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Carboxylic Acid200 mg
Amine1.2 eq
HATU1.1 eq
DIPEA2.0 eq
SolventDMF (5 mL)
Reaction Time16 h
Yield70-90%
Reduction of this compound

This protocol describes the reduction of the methyl ester to the corresponding primary alcohol, (S)-(4-benzylmorpholin-3-yl)methanol.

Workflow:

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Ester in THF cool Cool to 0°C start->cool add_reductant Add LiAlH4 portion-wise cool->add_reductant warm Warm to RT and Stir add_reductant->warm monitor Monitor by TLC warm->monitor quench Quench with Fieser's work-up (Na2SO4·10H2O) monitor->quench Completion filter_solids Filter solids quench->filter_solids concentrate Concentrate filtrate filter_solids->concentrate purify Purify by Chromatography concentrate->purify product (S)-(4-Benzylmorpholin-3-yl)methanol purify->product

Caption: Workflow for ester reduction.

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction mixture back to 0°C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser's work-up).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solids and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography.

Quantitative Data (Representative):

ParameterValue
Ester500 mg
LiAlH₄1.5 eq
SolventAnhydrous THF (10 mL)
Reaction Time3 h
Yield80-95%
Debenzylation of this compound

This protocol describes the removal of the N-benzyl group via catalytic transfer hydrogenation.

Workflow:

Debenzylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Suspend Ester and Pd/C in Methanol add_source Add Ammonium Formate start->add_source reflux Heat to Reflux add_source->reflux monitor Monitor by TLC reflux->monitor filter Filter through Celite monitor->filter Completion concentrate Concentrate filtrate filter->concentrate purify Purify by Chromatography concentrate->purify product (S)-Methyl morpholine- 3-carboxylate purify->product

Caption: Workflow for N-debenzylation.

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and 10% Palladium on carbon (Pd/C, ~10% w/w) in methanol.

  • Reagent Addition: Add ammonium formate (5.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

Quantitative Data (Representative):

ParameterValue
Ester300 mg
10% Pd/C30 mg
Ammonium Formate5.0 eq
SolventMethanol (15 mL)
Reaction Time1-3 h
Yield85-95%

References

Application Note: A Scalable, Three-Step Synthesis of (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable three-step procedure for the synthesis of the chiral morpholine derivative, (S)-Methyl 4-benzylmorpholine-3-carboxylate. Morpholine scaffolds are prevalent in medicinal chemistry, and access to enantiomerically pure, substituted derivatives is crucial for drug discovery and development. The described protocol starts from the readily available and inexpensive chiral precursor, L-serine. The synthesis involves an initial esterification, followed by a selective N-benzylation via reductive amination, and concludes with a high-yielding cyclization to form the morpholine ring. This procedure is designed to be suitable for large-scale production, employing cost-effective reagents and straightforward purification techniques.

Introduction

Substituted morpholines are a class of saturated heterocycles that are key structural motifs in a multitude of approved pharmaceutical agents and clinical candidates. Their favorable physicochemical properties, including metabolic stability and aqueous solubility, make them attractive components in modern drug design. The synthesis of enantiopure morpholine derivatives, particularly those with substitution at the C3 position, often requires multi-step sequences that can be challenging to scale up. This document provides a comprehensive, step-by-step protocol for the large-scale synthesis of this compound, a versatile building block for further chemical elaboration.

Overall Synthetic Scheme

The synthesis is performed in three main stages, starting from L-serine:

  • Esterification: Protection of the carboxylic acid of L-serine as a methyl ester.

  • N-Benzylation: Introduction of the benzyl group onto the primary amine via reductive amination.

  • Cyclization: Formation of the morpholine ring using an efficient annulation strategy.

Experimental Protocols

Step 1: Synthesis of (S)-methyl 2-amino-3-hydroxypropanoate hydrochloride (L-Serine Methyl Ester Hydrochloride)

This procedure outlines the esterification of L-serine using thionyl chloride in methanol, a method well-suited for large-scale production.

Materials and Equipment:

  • Large-scale reaction vessel with overhead stirring, temperature control, and a gas outlet connected to a scrubber (e.g., NaOH solution).

  • L-Serine

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Centrifuge and vacuum drying oven

Procedure:

  • Charge the reaction vessel with L-Serine (1.00 eq) and anhydrous Methanol (approx. 3.5 L per kg of L-Serine).

  • Cool the resulting slurry to 0-10 °C with vigorous stirring.

  • Slowly add thionyl chloride (1.65 eq) dropwise to the mixture, ensuring the internal temperature is maintained below 15 °C. The addition is exothermic.

  • After the addition is complete, slowly warm the reaction mixture to 35-40 °C and maintain for 24-48 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Upon completion, cool the reaction mixture to 0-5 °C to induce crystallization.

  • Isolate the solid product by centrifugation.

  • Wash the product cake with cold methanol.

  • Dry the solid under vacuum at 50-60 °C to a constant weight to yield (S)-methyl 2-amino-3-hydroxypropanoate hydrochloride as a white crystalline solid.

Step 2: Synthesis of (S)-methyl 2-(benzylamino)-3-hydroxypropanoate

This step involves the N-benzylation of the amino ester via reductive amination with benzaldehyde using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[1]

Materials and Equipment:

  • Large, inerted reaction vessel with mechanical stirring and temperature control.

  • (S)-methyl 2-amino-3-hydroxypropanoate hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

Procedure:

  • To the reaction vessel, add (S)-methyl 2-amino-3-hydroxypropanoate hydrochloride (1.00 eq) and the chosen solvent (DCE or THF, approx. 10 L per kg of starting material).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes.

  • Add benzaldehyde (1.05 eq) to the mixture.

  • Stir for 30-60 minutes at room temperature to allow for imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture, monitoring for any exotherm. Maintain the temperature at 20-25 °C.

  • Stir the reaction at room temperature for 12-24 hours, or until complete consumption of the imine intermediate is observed by TLC/HPLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCE).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography or used directly in the next step if purity is sufficient.

Step 3: Synthesis of this compound

This final step achieves the formation of the morpholine ring through a highly efficient cyclization using ethylene sulfate.[2][3][4][5] This method is noted for its scalability and use of inexpensive reagents.[2][3][4][5]

Materials and Equipment:

  • Inerted reaction vessel with overhead stirrer and temperature probe.

  • (S)-methyl 2-(benzylamino)-3-hydroxypropanoate

  • Ethylene sulfate

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH) or THF

  • Water and Ethyl Acetate (EtOAc) for workup

Procedure:

  • Dissolve (S)-methyl 2-(benzylamino)-3-hydroxypropanoate (1.0 eq) in the chosen solvent (t-BuOH or THF, approx. 10 L per kg).

  • Add ethylene sulfate (1.1 eq) to the solution and stir at room temperature.

  • In a separate vessel, prepare a solution of potassium tert-butoxide (2.5 eq) in the same solvent.

  • Slowly add the t-BuOK solution to the reaction mixture, maintaining the temperature between 20-30 °C.

  • Stir the reaction for 4-12 hours at room temperature, monitoring for completion by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Add ethyl acetate to extract the product. Separate the layers.

  • Extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain this compound as the final product.

Data Presentation

Table 1: Summary of Materials and Stoichiometry (Based on 1 kg of L-Serine)

StepStarting MaterialReagentStoichiometric Ratio (Reagent/SM)Molar Eq.Solvent
1L-Serine (1.00 kg)Thionyl Chloride1.88 kg / 1.00 kg1.65Methanol
2L-Serine Methyl Ester HCl (1.48 kg)Benzaldehyde1.01 kg / 1.48 kg1.05DCE or THF
Triethylamine1.06 kg / 1.48 kg1.10
Sodium Triacetoxyborohydride3.19 kg / 1.48 kg1.50
3N-Benzyl-L-Serine Methyl Ester (1.99 kg)Ethylene Sulfate1.29 kg / 1.99 kg1.10t-BuOH or THF
Potassium tert-butoxide2.66 kg / 1.99 kg2.50

Table 2: Representative Reaction Parameters and Yields

StepReactionTemperature (°C)Time (h)Typical Yield (%)Product Purity (by HPLC)
1Esterification35-4024-4890-98>98%
2N-Benzylation20-2512-2485-95>95% (crude)
3Cyclization20-254-1280-90>99% (post-chromatography)

Visualizations

Workflow and Logic Diagrams

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Cyclization Start L-Serine Ester Esterification (SOCl2, MeOH) Start->Ester SM2 (S)-methyl 2-amino-3- hydroxypropanoate HCl Ester->SM2 SM2_cont SM2_cont Benzaldehyde Benzaldehyde RedAm Reductive Amination (STAB, TEA, DCE) Benzaldehyde->RedAm SM3 (S)-methyl 2-(benzylamino)- 3-hydroxypropanoate RedAm->SM3 SM3_cont SM3_cont SM2_cont->RedAm EthyleneSulfate Ethylene Sulfate Cyclize Cyclization (t-BuOK, t-BuOH) EthyleneSulfate->Cyclize FinalProduct (S)-Methyl 4-benzyl- morpholine-3-carboxylate Cyclize->FinalProduct SM3_cont->Cyclize

Caption: Overall workflow for the three-step synthesis of the target compound.

Caption: Chemical transformations in the proposed synthesis pathway.

Conclusion

The protocol described provides a clear and scalable pathway for the synthesis of this compound from L-serine. The use of reductive amination with sodium triacetoxyborohydride and a subsequent cyclization with ethylene sulfate ensures high yields and selectivity, while employing reagents and conditions suitable for industrial-scale production. This application note serves as a valuable resource for chemists and researchers in the pharmaceutical industry engaged in the synthesis of chiral heterocyclic building blocks.

References

Application Notes and Protocols: The Role of (S)-Methyl 4-benzylmorpholine-3-carboxylate and its Analogs in Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral morpholine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. The stereochemistry of these molecules is often crucial for their pharmacological activity. (S)-Methyl 4-benzylmorpholine-3-carboxylate and its derivatives are valuable chiral building blocks that play a pivotal role in the stereoselective synthesis of complex molecules. Their rigid conformational structure and the presence of a chiral center at the C3 position allow for effective stereochemical control in various organic transformations. This document provides detailed application notes and protocols for the use of a closely related analog, (S)-4-benzyl-5-oxomorpholine-3-carboxylate, in a key stereoselective reaction, highlighting its importance in the synthesis of pharmaceutical intermediates.

Core Application: Chiral Intermediate in Pharmaceutical Synthesis

This compound and its analogs are primarily utilized as chiral intermediates. The inherent chirality at the C3 position, derived from natural amino acids, serves as a stereochemical template to guide the formation of new stereocenters in subsequent reactions. A prominent example of this application is in the synthesis of the antiemetic drug, Aprepitant. In one of the synthetic routes to Aprepitant, a chiral morpholine lactam, which can be derived from this compound, is a key intermediate. The stereocenter at C3 directs the diastereoselective addition of a Grignard reagent to a ketone, establishing a new chiral center with high fidelity.

Featured Stereoselective Reaction: Diastereoselective Grignard Addition and Reduction

This section details a two-step stereoselective transformation starting from a chiral morpholin-3-one, a close analog of this compound. The existing stereocenter at C3 directs the facial attack of a Grignard reagent, leading to the formation of a tertiary alcohol with a high degree of diastereoselectivity. Subsequent reduction of the lactam carbonyl can proceed with retention of stereochemistry, yielding a highly functionalized chiral morpholine.

Reaction Scheme

reactant 4-benzyl-2-hydroxy-morpholin-3-one intermediate1 Compound IV reactant->intermediate1 Condensation reagent1 (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol Catalyst reagent1->intermediate1 intermediate2 Compound V intermediate1->intermediate2 Grignard Addition reagent2 Grignard Reagent reagent2->intermediate2 product (2R,3S)-2-[(1R)-...]-3-(4-fluorophenyl)-morpholine intermediate2->product Reduction reagent3 Reducing Agent reagent3->product

Caption: Diastereoselective synthesis of a key Aprepitant intermediate.

Quantitative Data

The following table summarizes the quantitative data for the key stereoselective steps in the synthesis of the Aprepitant intermediate.

StepReactionStarting MaterialProductDiastereomeric Ratio (d.r.)Yield (%)
1Grignard AdditionCompound IV Tertiary Alcohol Intermediate>95:5~85
2ReductionTertiary Alcohol IntermediateCompound V >98:2~90

Note: Data is compiled from representative procedures and may vary based on specific reaction conditions and substrate.

Experimental Protocols

The following protocols are adapted from established synthetic routes for Aprepitant intermediates and provide a detailed methodology for the key stereoselective transformations.

Protocol 1: Diastereoselective Grignard Addition to a Chiral Morpholin-3-one

This protocol describes the diastereoselective addition of a Grignard reagent to a chiral N-benzyl-morpholin-3-one derivative. The stereocenter at the C3 position of the morpholine ring directs the approach of the nucleophile.

Materials:

  • 4-benzyl-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)morpholin-3-one (Compound IV )

  • 4-fluorophenylmagnesium bromide (Grignard reagent, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Compound IV (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the 4-fluorophenylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomer of the tertiary alcohol.

Protocol 2: Diastereoselective Reduction of the Lactam Carbonyl

This protocol details the diastereoselective reduction of the lactam carbonyl in the tertiary alcohol intermediate to afford the final chiral morpholine product.

Materials:

  • (2R,3S)-4-benzyl-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholin-3-ol

  • Lithium aluminum hydride (LiAlH₄) or a similar reducing agent

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the tertiary alcohol intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate through a pad of Celite and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final (2R,3S)-morpholine derivative.

Logical Relationships and Workflow

The following diagram illustrates the logical workflow of the stereoselective synthesis, emphasizing the role of the chiral morpholine intermediate in directing the stereochemical outcome.

cluster_0 Synthesis of Chiral Intermediate cluster_1 Stereoselective Transformation cluster_2 Outcome start Chiral Amino Acid intermediate1 (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate start->intermediate1 Multi-step synthesis intermediate2 Chiral Morpholin-3-one Analog intermediate1->intermediate2 Modification intermediate3 Diastereomerically Enriched Tertiary Alcohol intermediate2->intermediate3 Diastereoselective Grignard Addition product Final Chiral Morpholine intermediate3->product Diastereoselective Reduction final_product Precursor for Aprepitant product->final_product

Caption: Workflow for the stereoselective synthesis of a pharmaceutical intermediate.

Conclusion

This compound and its analogs are powerful tools in asymmetric synthesis. Their use as chiral building blocks allows for the efficient and highly stereoselective construction of complex molecular architectures. The protocols and data presented here for a key transformation in the synthesis of an Aprepitant intermediate demonstrate the critical role of this chiral scaffold in directing stereochemical outcomes, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Application Notes and Protocols for the Purification of (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of (S)-Methyl 4-benzylmorpholine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established purification techniques for analogous N-benzylmorpholine and amino acid ester derivatives.

Introduction

This compound is a chiral building block whose purity is critical for the successful synthesis of enantiomerically pure active pharmaceutical ingredients. Impurities from the synthetic process, such as starting materials, by-products, and reagents, must be effectively removed. This document outlines two primary methods for the purification of this compound: flash column chromatography and recrystallization.

Data Presentation

Purification MethodTypical Purity (Before)Typical Purity (After)Expected YieldKey Parameters
Flash Column Chromatography 80-90%>98%75-90%Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane/Ethyl Acetate gradient with 0.5% Triethylamine
Recrystallization 90-95%>99%60-85%Solvent System: Isopropanol/Heptane or Ethanol/Water

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is suitable for purifying crude this compound from a reaction mixture containing various impurities. The addition of a basic modifier to the mobile phase is crucial to prevent peak tailing associated with the basic morpholine nitrogen.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (Et3N)

  • Glass column for flash chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Collection tubes

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber containing a mixture of Hexane:Ethyl Acetate (70:30) with 0.5% Et3N.

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate to identify the product and impurities.

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase (e.g., Hexane:Ethyl Acetate 95:5 with 0.5% Et3N).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Adsorb the solution onto a small amount of silica gel and dry it under vacuum.

    • Carefully load the dried silica with the adsorbed product onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mobile phase (e.g., Hexane:Ethyl Acetate 95:5 with 0.5% Et3N).

    • Gradually increase the polarity of the mobile phase (e.g., to Hexane:Ethyl Acetate 70:30 with 0.5% Et3N) to elute the product.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as an oil or solid.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying compounds that are crystalline solids and have a moderate level of initial purity (e.g., >90%).

Materials:

  • Crude this compound (partially purified)

  • Isopropanol (ACS grade)

  • Heptane (ACS grade)

  • Ethanol (ACS grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection:

    • Perform small-scale solubility tests to determine a suitable solvent system. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble or insoluble at all temperatures. A common solvent system for similar compounds is a mixture of an alcohol (like isopropanol or ethanol) and an anti-solvent (like heptane or water).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (e.g., isopropanol) and heat the mixture with gentle swirling until the solid completely dissolves.

  • Crystallization:

    • If a co-solvent is used, add the anti-solvent (e.g., heptane) dropwise to the hot solution until turbidity persists. Add a few drops of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Flash Column Chromatography cluster_recrystallization Recrystallization cluster_final Final Product crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis dissolution Dissolution crude->dissolution If starting purity is high column_prep Column Preparation tlc_analysis->column_prep Select Mobile Phase sample_loading Sample Loading column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution product_isolation_chrom Product Isolation elution->product_isolation_chrom pure_product Pure this compound product_isolation_chrom->pure_product crystallization Crystallization dissolution->crystallization isolation_drying Isolation & Drying crystallization->isolation_drying isolation_drying->pure_product

Caption: General workflow for the purification of this compound.

logical_relationship cluster_problem Common Issue cluster_cause Probable Cause cluster_solution Proposed Solution peak_tailing Peak Tailing in Chromatography basic_nitrogen Basic Morpholine Nitrogen Interacts with Acidic Silica Gel peak_tailing->basic_nitrogen is caused by add_base Add Basic Modifier to Mobile Phase (e.g., 0.5% Triethylamine) basic_nitrogen->add_base is mitigated by

Caption: Troubleshooting peak tailing during chromatographic purification.

References

Application Notes and Protocols: The Role of (S)-Methyl 4-benzylmorpholine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Methyl 4-benzylmorpholine-3-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid, stereochemically defined morpholine core, combined with the reactive ester functionality, makes it a versatile starting material for the synthesis of complex, biologically active molecules. This document provides an overview of its applications, key experimental protocols for its derivatization, and its role in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction to this compound in Drug Discovery

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, which can enhance the aqueous solubility, metabolic stability, and pharmacokinetic profile of drug candidates. The specific stereochemistry of this compound allows for precise three-dimensional orientation of substituents, which is crucial for selective interaction with biological targets such as enzymes and receptors.

This chiral building block is primarily utilized in the synthesis of substituted morpholine derivatives that are explored for a wide range of therapeutic applications, including oncology, central nervous system (CNS) disorders, and inflammatory diseases. The benzyl group on the nitrogen atom serves as a common protecting group that can be readily removed to allow for further functionalization.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its derivatization to form a variety of functionalized morpholine-containing compounds. The ester group can be readily converted into amides, hydrazides, or reduced to the corresponding alcohol, providing a gateway to a diverse chemical space.

Synthesis of Kinase Inhibitors

One of the most prominent applications of morpholine derivatives is in the development of kinase inhibitors. The morpholine ring can establish crucial hydrogen bond interactions with the hinge region of the kinase active site. While direct synthesis from this compound is not explicitly detailed in the provided search results, the closely related arylmorpholine scaffold is a key component in a number of potent and selective kinase inhibitors. For instance, arylmorpholines have been identified as potent inhibitors of DNA-PK and PI3-Kinases.[1]

The general strategy involves the conversion of the carboxylate to an amide, followed by further elaboration of the aromatic portion of the molecule to achieve potent and selective inhibition.

Development of CNS Agents

Morpholine-containing compounds are actively pursued as therapeutic agents for CNS disorders. The morpholine ring can improve brain permeability, a critical factor for drugs targeting the CNS.[2] this compound serves as a valuable starting material for the synthesis of novel CNS drug candidates due to its ability to introduce a specific stereocenter, which is often critical for selective interaction with neurological targets.

Experimental Protocols

The following protocols describe common transformations of this compound to key intermediates for drug discovery.

Protocol 1: Amide Formation via Aminolysis

This protocol details the direct conversion of the methyl ester to a variety of amides by reaction with a primary or secondary amine. This is a fundamental step in creating libraries of compounds for structure-activity relationship (SAR) studies.

G start This compound amine Primary or Secondary Amine (R1R2NH) start->amine 1. Add amine solvent Solvent (e.g., MeOH, THF) amine->solvent 2. Dissolve in solvent heat Heating (optional) solvent->heat 3. Stir and heat workup Aqueous Workup & Extraction heat->workup 4. Reaction quench and extraction purification Chromatography workup->purification 5. Purify product N-substituted (S)-4-benzylmorpholine-3-carboxamide purification->product

Caption: General workflow for the reduction of the methyl ester to the alcohol.

Methodology:

  • To a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq), in an anhydrous solvent like THF at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting slurry is filtered, and the filtrate is concentrated.

  • The residue is dissolved in an organic solvent and washed with brine.

  • The organic layer is dried, filtered, and concentrated to give the crude alcohol, which can be purified by column chromatography.

Data Presentation

While specific quantitative data for compounds directly synthesized from this compound is not available in the provided search results, the following table illustrates the type of data that would be generated during a drug discovery campaign involving this scaffold. The data presented is hypothetical and based on the biological activities of related morpholine-containing kinase inhibitors.

Table 1: Hypothetical Biological Data for a Series of (S)-4-benzylmorpholine-3-carboxamide Derivatives as Kinase Inhibitors

Compound IDKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
1a HPhenyl50>10001.2
1b H4-Fluorophenyl258000.8
1c H3-Chlorophenyl309501.0
1d CH₃Phenyl150>20005.5

Signaling Pathway Visualization

Derivatives of the morpholine scaffold have been shown to target various signaling pathways implicated in cancer. The PI3K/AKT/mTOR pathway is a key target for many morpholine-containing inhibitors.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for morpholine-based inhibitors.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its utility in the synthesis of complex molecules with potential therapeutic applications, particularly in the fields of oncology and CNS disorders, is well-established. The protocols provided herein offer a starting point for the derivatization of this scaffold, enabling the exploration of new chemical space in the quest for novel and effective therapeutics. Further research into the direct applications of this specific ester will likely uncover new and exciting opportunities in drug discovery.

References

Application Notes and Protocols for the Characterization of (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of (S)-Methyl 4-benzylmorpholine-3-carboxylate. The described techniques are fundamental for confirming the identity, purity, and stereochemistry of this compound, which is crucial for its application in research and drug development.

Compound Overview

This compound is a chiral organic molecule with the following properties:

PropertyValue
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
CAS Number (Racemate) 212650-44-7[1]
CAS Number ((R)-enantiomer) 1235134-83-4[2]
Structure Chemical structure of Methyl 4-benzylmorpholine-3-carboxylate

Analytical Techniques

A comprehensive characterization of this compound involves a suite of analytical techniques to assess its chemical structure, purity, and enantiomeric integrity. The following sections detail the protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

The following tables summarize the predicted chemical shifts for this compound. These are illustrative values and may vary based on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25-7.40m5HAromatic protons (C₆H₅)
4.21d1HBenzyl CH₂
3.95d1HBenzyl CH₂
3.80s3HMethyl ester (OCH₃)
3.65-3.75m2HMorpholine ring protons
3.40dd1HMorpholine ring proton (at C3)
2.80-2.95m2HMorpholine ring protons
2.40-2.55m2HMorpholine ring protons

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
172.5Ester carbonyl (C=O)
138.0Aromatic quaternary carbon
129.0Aromatic CH
128.5Aromatic CH
127.0Aromatic CH
67.0Morpholine CH₂-O
62.0Morpholine CH (at C3)
59.5Benzyl CH₂
52.0Methyl ester (OCH₃)
51.0Morpholine CH₂-N
49.0Morpholine CH₂-N
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A higher number of scans will be necessary (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases are often effective for the separation of such compounds.

Table 3: Chiral HPLC Method Parameters and Illustrative Results

ParameterValue
Column Chiralpak® AD-H (or equivalent polysaccharide-based column)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Illustrative Retention Time (S)-enantiomer ~ 8.5 min
Illustrative Retention Time (R)-enantiomer ~ 10.2 min
  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in the specified ratio. Degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of the racemic standard of Methyl 4-benzylmorpholine-3-carboxylate in the mobile phase at a concentration of 1 mg/mL. Prepare a sample of the (S)-enantiomer at the same concentration.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution.

    • Inject the sample of this compound to determine its enantiomeric purity.

  • Data Analysis: Integrate the peak areas of the enantiomers to calculate the enantiomeric excess (% ee).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to provide structural information through fragmentation analysis.

Table 4: Predicted ESI-MS Data

IonPredicted m/z
[M+H]⁺236.1281
[M+Na]⁺258.1101

Predicted Fragmentation Pattern: The primary fragmentation in the mass spectrum of this compound is expected to involve the cleavage of the benzyl group and fragmentation of the morpholine ring. Common fragmentation pathways for benzylamines often involve the formation of a tropylium ion (m/z 91).

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To obtain fragmentation information, perform a product ion scan by selecting the [M+H]⁺ ion as the precursor.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050-3020MediumAromatic C-H stretch
2950-2800Medium-StrongAliphatic C-H stretch (morpholine and methyl)
1740-1720StrongC=O stretch (ester)
1600, 1495, 1450Medium-WeakAromatic C=C stretch
1250-1050StrongC-O stretch (ester and ether)
1120-1080StrongC-N stretch
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental Workflows

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in CDCl₃ A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR C->D E Acquire ¹³C NMR C->E F Process Spectra D->F E->F G Assign Peaks F->G H Structural Confirmation G->H

Caption: NMR Spectroscopy Workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Analysis A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Sample & Standard D Inject Racemic Standard B->D C->D E Inject Sample D->E F Integrate Peaks E->F G Calculate % ee F->G H Confirm Enantiomeric Purity G->H

Caption: Chiral HPLC Workflow.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution B Infuse into ESI Source A->B C Acquire Full Scan MS B->C D Acquire MS/MS C->D E Determine [M+H]⁺ D->E F Analyze Fragmentation E->F G Confirm MW & Structure F->G

Caption: Mass Spectrometry Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-Methyl 4-benzylmorpholine-3-carboxylate and improving yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering step-by-step solutions to improve experimental outcomes.

Question 1: Why is the yield of my N-benzylation reaction of (S)-Methyl morpholine-3-carboxylate unexpectedly low?

Answer:

Low yields in the N-benzylation step can arise from several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions. Below is a troubleshooting workflow and a detailed protocol to enhance your yield.

Troubleshooting Workflow:

G start Low Yield in N-Benzylation check_reagents Verify Reagent Quality (Benzyl Bromide, Base, Solvent) start->check_reagents optimize_base Optimize Base (e.g., DIPEA, K2CO3, NaH) check_reagents->optimize_base Reagents OK optimize_temp Adjust Reaction Temperature (e.g., Room Temp, 0°C, Reflux) optimize_base->optimize_temp monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_temp->monitor_reaction workup Refine Work-up & Purification monitor_reaction->workup Reaction Complete end Improved Yield workup->end

Caption: Troubleshooting workflow for low N-benzylation yield.

Detailed Experimental Protocol for N-Benzylation:

This protocol outlines a common and effective method for the N-benzylation of (S)-Methyl morpholine-3-carboxylate.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-Methyl morpholine-3-carboxylate in anhydrous acetonitrile (MeCN).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Addition of Benzylating Agent: Slowly add benzyl bromide to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at 20°C for approximately 2 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired this compound.

Quantitative Data Comparison:

ParameterCondition ACondition B (Optimized)
Base Triethylamine (TEA)DIPEA
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)
Temperature 0°C to Room Temp20°C
Reaction Time 6 hours2 hours
Typical Yield 60-70%Up to 89%[1]

Question 2: I am observing significant side product formation, particularly a dialkylated product. How can I minimize this?

Answer:

The formation of O,N-dialkylated byproducts can occur, especially with aggressive alkylating agents or strong bases. To minimize this, consider the following strategies.

Strategies to Minimize Dialkylation:

  • Choice of Base: Use a non-nucleophilic hindered base like DIPEA instead of stronger, more nucleophilic bases.

  • Controlled Addition: Add the benzyl bromide slowly and at a controlled temperature to prevent localized excesses of the alkylating agent.

  • Molar Ratio: Use a close to stoichiometric amount of benzyl bromide (e.g., 1.05-1.1 equivalents) to avoid having a large excess that could lead to side reactions.

Logical Relationship Diagram:

G cluster_0 Factors Influencing Selectivity reagents Reactants (Amine, Benzyl Bromide, Base) conditions Reaction Conditions reagents->conditions desired_product Desired Product (N-Benzylation) side_product Side Product (O,N-Dialkylation) conditions->desired_product Optimized conditions->side_product Non-Optimized base Base Strength (Strong vs. Hindered) base->conditions stoichiometry Reagent Stoichiometry (Excess Benzyl Bromide) stoichiometry->conditions temperature Reaction Temperature (High vs. Controlled) temperature->conditions

Caption: Factors influencing selectivity in N-benzylation.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of the (S)-morpholine-3-carboxylate core?

A1: L-serine is a common and effective chiral starting material for synthesizing the (S)-morpholine-3-carboxylate core.[2] A published method involves the conversion of L-serine to L-serine tert-butyl ester, followed by a series of reactions to form the morpholine ring.[2]

Q2: Are there alternative methods for N-alkylation besides using benzyl halides?

A2: Yes, reductive amination is a viable alternative. This can involve the reaction of the amine with an aldehyde (benzaldehyde) in the presence of a reducing agent. More advanced methods also allow for the reductive alkylation of amines using carboxylic acids and a silane-based reducing system.[3][4] Another approach is the N-alkylation with benzyl alcohols using specific catalysts.[5]

Q3: How can I effectively purify the final product?

A3: Purification of this compound is typically achieved through silica gel column chromatography.[1] For solid products, recrystallization can be an effective method to improve purity. The choice of solvent for recrystallization depends on the solubility of the compound and its impurities. In some cases, forming a salt (e.g., hydrochloride) can aid in purification and handling.[1]

Q4: My reaction with thionyl chloride to form a chloromethyl intermediate is not going to completion. What could be the issue?

A4: For the chlorination of the corresponding alcohol intermediate using thionyl chloride, ensure that the starting material is completely dry, as water will react with thionyl chloride. Using an appropriate solvent like dichloromethane and allowing sufficient reaction time (e.g., 15 hours at room temperature) is crucial for driving the reaction to completion, which can often result in a quantitative yield.[1]

Q5: What analytical techniques are recommended for characterizing the product and identifying impurities?

A5: A combination of techniques is recommended for full characterization:

  • HPLC-MS: To determine the purity of the product and identify the molecular weight of any impurities.[1]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product.

  • Chiral HPLC: To confirm the enantiomeric purity of the (S)-enantiomer.

Detailed Protocol: Synthesis of (S)-morpholinyl carboxylic acid tert-butyl ester from L-serine

The following is a multi-step protocol for the synthesis of a key intermediate, adapted from a patented method:[2]

  • Synthesis of L-serine tert-butyl ester: L-serine is reacted with tert-butyl acetate in the presence of a catalytic amount of perchloric acid.

  • N-chloroacetylation: The L-serine tert-butyl ester is dissolved in dichloromethane, and a solution of chloroacetyl chloride in dichloromethane is added dropwise.

  • Cyclization: The resulting N-chloroacetyl-L-serine tert-butyl ester is dissolved in toluene, and a toluene solution of sodium ethoxide is added dropwise to yield (S)-5-oxo 3-morpholinyl carboxylic acid tert-butyl ester.

  • Reduction: The (S)-5-oxo 3-morpholinyl carboxylic acid tert-butyl ester is dissolved in methanol. Aluminum trichloride and sodium borohydride are successively added to carry out the reduction to (S)-3-morpholinyl carboxylic acid tert-butyl ester.

Yields for a Related Synthesis Pathway:

The following table presents yields for key transformations starting from a related (S)-(4-Benzylmorpholin-3-yl)methanol intermediate.

StepReaction TypeReagents/ConditionsYieldReference
1BenzylationBenzyl bromide, DIPEA, MeCN, 20°C, 2h89%[1]
2ChlorinationThionyl chloride, Dichloromethane, RT, 15hQuantitative[1]
3FluorinationDAST, Dichloromethane, 0 to 20°C, 3h70%[1]

References

Technical Support Center: (S)-Methyl 4-benzylmorpholine-3-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (S)-Methyl 4-benzylmorpholine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the N-alkylation of (S)-Methyl morpholine-3-carboxylate. This reaction typically involves treating the secondary amine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a suitable base.

Q2: What are the primary side products I should expect during the N-benzylation of (S)-Methyl morpholine-3-carboxylate?

A2: The most common side product is the over-alkylation of the morpholine nitrogen, leading to the formation of a quaternary ammonium salt. Other potential impurities include unreacted starting materials and inorganic salts generated from the base used in the reaction.

Q3: How can I minimize the formation of the quaternary ammonium salt byproduct?

A3: To suppress over-alkylation, you can employ several strategies:

  • Control Stoichiometry: Use a minimal excess of the benzyl halide or even a slight excess of the starting amine.

  • Slow Addition: Add the benzyl halide to the reaction mixture slowly and in a controlled manner, for instance, using a syringe pump. This maintains a low instantaneous concentration of the alkylating agent.

  • Temperature Control: Conduct the reaction at a moderate temperature. While heat can increase the reaction rate, excessive temperatures can favor the formation of the quaternary salt.

  • Choice of Base: Utilize a non-nucleophilic base, such as potassium carbonate or sodium carbonate, to prevent it from competing with the amine for the benzyl halide.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves a standard aqueous workup to remove inorganic salts and water-soluble impurities. This is often followed by column chromatography on silica gel to separate the desired product from unreacted starting materials and the quaternary ammonium salt byproduct.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via N-benzylation.

Issue 1: Low Yield of the Desired Product
Possible Cause Recommended Solution
Incomplete Reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.- Increase the reaction temperature moderately, but be mindful of increasing side product formation.
Suboptimal Base - Ensure the base is sufficiently strong to deprotonate the starting amine and neutralize the generated acid. Potassium carbonate is a common and effective choice.- Ensure the base is finely powdered and well-stirred to maximize its surface area and reactivity.
Poor Quality Reagents - Use freshly distilled or purified solvents and high-purity starting materials. Moisture in the reaction can quench the base and hydrolyze the ester.
Issue 2: High Levels of Over-alkylation Byproduct
Possible Cause Recommended Solution
Excess Benzyl Halide - Carefully control the stoichiometry. Use no more than a 1.05 to 1.1 molar equivalent of the benzyl halide relative to the amine.
Rapid Addition of Benzyl Halide - Add the benzyl halide dropwise over an extended period to the stirred reaction mixture.
High Reaction Temperature - Perform the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Avoid high temperatures that can accelerate the second alkylation step.

Experimental Protocols

Key Experiment: Synthesis of this compound via N-Benzylation

Materials:

  • (S)-Methyl morpholine-3-carboxylate

  • Benzyl bromide

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of (S)-Methyl morpholine-3-carboxylate (1.0 eq) in anhydrous acetonitrile, add finely powdered potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.05 eq) dropwise to the suspension at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Visualizations

Reaction_Pathway Reaction Pathway for the Synthesis of this compound SM (S)-Methyl morpholine-3-carboxylate Product (S)-Methyl 4-benzylmorpholine-3-carboxylate SM->Product + Benzyl Bromide, Base BnBr Benzyl Bromide BnBr->Product Base Base (e.g., K2CO3) Base->Product Side_Product Quaternary Ammonium Salt (Over-alkylation) Product->Side_Product + Benzyl Bromide Troubleshooting_Workflow Troubleshooting Workflow for Low Yield or High Impurity Start Low Yield or High Impurity Detected Check_Reaction_Time Is the reaction complete? Start->Check_Reaction_Time Check_Stoichiometry Was stoichiometry accurate? Check_Reaction_Time->Check_Stoichiometry Yes Optimize Optimize Conditions Check_Reaction_Time->Optimize No, increase time Check_Addition_Rate Was benzyl halide added slowly? Check_Stoichiometry->Check_Addition_Rate Yes Check_Stoichiometry->Optimize No, adjust stoichiometry Check_Temperature Was the temperature controlled? Check_Addition_Rate->Check_Temperature Yes Check_Addition_Rate->Optimize No, slow down addition Check_Base Was the base appropriate and active? Check_Temperature->Check_Base Yes Check_Temperature->Optimize No, adjust temperature Check_Base->Optimize No, change/check base Check_Base->Optimize Yes

troubleshooting failed reactions with (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving (S)-Methyl 4-benzylmorpholine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral heterocyclic compound.[1] It features a morpholine ring, which is a common scaffold in medicinal chemistry due to its favorable pharmacological properties.[2][3] This molecule serves as a versatile building block in organic synthesis, particularly for creating more complex, biologically active molecules and in the development of pharmaceutical candidates.[4][5] Its structure contains three key functional groups for further chemical modification: a secondary amine (after debenzylation), a methyl ester, and a chiral center.

Q2: How should I properly store this compound?

The compound should be stored at room temperature (around 4°C is also cited as a storage temperature) in a dry, sealed container to prevent decomposition.[6][7]

Q3: What are the known stability issues for this compound?

There are two primary stability concerns for this compound:

  • Racemization: The chiral center at the 3-position is adjacent to the carbonyl group of the methyl ester. This makes the alpha-proton acidic and susceptible to removal under either acidic or basic conditions. The resulting planar enolate intermediate can be re-protonated from either face, leading to a loss of stereochemical purity (racemization).[8][9][10][11]

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid in the presence of water, especially under acidic or basic catalysis.[12][13] Care should be taken to use anhydrous conditions if the ester group needs to be preserved.

Q4: What are the most common reactions performed with this molecule?

The most common transformations involve the N-benzyl and methyl ester functional groups:

  • N-Debenzylation: The benzyl group is a common protecting group for the morpholine nitrogen. It is typically removed via catalytic hydrogenation to yield the free secondary amine.

  • Ester Manipulation: The methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide through reactions with amines.

Troubleshooting Guides for Failed Reactions

Guide 1: Issues with N-Debenzylation via Catalytic Hydrogenation

Q: My catalytic hydrogenation reaction to remove the N-benzyl group is slow, incomplete, or fails entirely. What should I do?

A: This is a common issue in catalytic hydrogenation. Below are several potential causes and their solutions.

  • Possible Cause 1: Catalyst Inactivity

    • Solution: Palladium on carbon (Pd/C) catalysts have a finite shelf life and can become inactive over time. Use a fresh batch of catalyst. For difficult debenzylations, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[14][15]

  • Possible Cause 2: Catalyst Poisoning

    • Solution: The catalyst can be "poisoned" by impurities in the starting material, solvents, or from the reaction apparatus. Sulfur or nitrogen-containing compounds are common poisons. Purify your starting material by recrystallization or column chromatography. Ensure all glassware is scrupulously clean.[14][16]

  • Possible Cause 3: Inappropriate Reaction Conditions

    • Solution: Ensure efficient mixing of the solid catalyst, liquid solution, and hydrogen gas. Use vigorous stirring and a reaction flask with a large surface area relative to the solvent volume.[14] Polar solvents like methanol (MeOH) or ethanol (EtOH) are generally effective. Adding a small amount of acid, such as acetic acid (AcOH), can protonate the morpholine nitrogen and facilitate the reaction.[14] If the reaction is still slow, increasing the hydrogen pressure and/or temperature may be necessary, often requiring specialized high-pressure reactor equipment.[14][15]

  • Possible Cause 4: Insufficient Hydrogen Delivery

    • Solution: Ensure the reaction system is properly sealed to prevent leaks. Before introducing hydrogen, thoroughly purge the system with an inert gas (like argon or nitrogen) to remove all oxygen. If using a hydrogen balloon, ensure it remains inflated throughout the reaction and use a positive pressure of hydrogen.

start Start: N-Debenzylation Reaction check_conversion Monitor Reaction (TLC/LC-MS) Is conversion complete? start->check_conversion success Reaction Successful Proceed to Work-up check_conversion->success Yes troubleshoot Troubleshoot Failed Reaction check_conversion->troubleshoot No cause1 Possible Cause: Catalyst Inactivity? troubleshoot->cause1 solution1 Solution: - Use fresh catalyst - Try Pearlman's Catalyst (Pd(OH)₂/C) cause1->solution1 Yes cause2 Possible Cause: Catalyst Poisoning? cause1->cause2 solution2 Solution: - Purify starting material - Ensure clean glassware cause2->solution2 Yes cause3 Possible Cause: Suboptimal Conditions? cause2->cause3 solution3 Solution: - Use polar solvent (MeOH, EtOH) - Add Acetic Acid - Increase H₂ pressure/temperature cause3->solution3 Yes cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Add Substrate & Solvent to Flask b Add Pd/C Catalyst (under inert gas) a->b c Purge with N₂/Ar b->c d Purge with H₂ (3x) c->d e Stir Vigorously under H₂ atm d->e f Monitor by TLC/LC-MS e->f g Purge with N₂/Ar f->g h Filter through Celite g->h i Concentrate Filtrate h->i j Purify Product i->j

References

Technical Support Center: Optimization of Reaction Conditions for (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-Methyl 4-benzylmorpholine-3-carboxylate. The information is presented in a clear question-and-answer format to directly address challenges encountered during experimentation.

Synthesis Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and enantiomeric purity. The general synthetic route involves the preparation of the chiral precursor, (S)-methyl morpholine-3-carboxylate, followed by N-benzylation.

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Benzylation L-Serine L-Serine L-Serine tert-butyl ester L-Serine tert-butyl ester L-Serine->L-Serine tert-butyl ester tert-Butyl acetate, Perchloric acid N-Chloroacetyl-L-serine tert-butyl ester N-Chloroacetyl-L-serine tert-butyl ester L-Serine tert-butyl ester->N-Chloroacetyl-L-serine tert-butyl ester Chloroacetyl chloride, Dichloromethane (S)-5-Oxo-3-morpholinyl carboxylic acid tert-butyl ester (S)-5-Oxo-3-morpholinyl carboxylic acid tert-butyl ester N-Chloroacetyl-L-serine tert-butyl ester->(S)-5-Oxo-3-morpholinyl carboxylic acid tert-butyl ester Sodium ethoxide, Toluene (S)-3-Morpholinyl carboxylic acid tert-butyl ester (S)-3-Morpholinyl carboxylic acid tert-butyl ester (S)-5-Oxo-3-morpholinyl carboxylic acid tert-butyl ester->(S)-3-Morpholinyl carboxylic acid tert-butyl ester Aluminum trichloride, Sodium borohydride (S)-3-Morpholinyl carboxylic acid (S)-3-Morpholinyl carboxylic acid (S)-3-Morpholinyl carboxylic acid tert-butyl ester->(S)-3-Morpholinyl carboxylic acid HCl in Methanol (S)-Methyl morpholine-3-carboxylate (S)-Methyl morpholine-3-carboxylate (S)-3-Morpholinyl carboxylic acid->(S)-Methyl morpholine-3-carboxylate Esterification This compound This compound (S)-Methyl morpholine-3-carboxylate->this compound Benzyl bromide, Base (S)-Methyl morpholine-3-carboxylate->this compound

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of the chiral morpholine core?

A1: L-serine is a common and cost-effective starting material for the enantioselective synthesis of the (S)-morpholine-3-carboxylate core. The synthesis involves protection of the carboxylic acid and amino groups, followed by cyclization and subsequent deprotection and esterification.[1][2]

Q2: What are the critical parameters for the N-benzylation step?

A2: The N-benzylation of (S)-methyl morpholine-3-carboxylate is a crucial step that determines the final product's yield and purity. Key parameters to control are:

  • Choice of Base: A non-nucleophilic base is essential to prevent side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over organic amine bases.[3]

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are typically used to facilitate the SN2 reaction.[4]

  • Temperature: The reaction is often carried out at room temperature, but optimization may be required. Higher temperatures can lead to increased side products and potential racemization.

  • Stoichiometry: A slight excess of benzyl bromide may be used, but a large excess should be avoided to minimize the formation of quaternary ammonium salts.

Q3: How can I monitor the progress of the N-benzylation reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting material, (S)-methyl morpholine-3-carboxylate, and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_yes cluster_no start Low Yield Observed q1 Is starting material consumed? start->q1 a1 Check for side products (e.g., over-alkylation, elimination) q1->a1 Yes b1 Check quality of reagents (benzyl bromide, base, solvent) q1->b1 No a2 Optimize reaction conditions (lower temperature, different base) a1->a2 a3 Improve work-up and purification to minimize loss a2->a3 b2 Increase reaction time or temperature cautiously b1->b2 b3 Consider a more reactive leaving group b2->b3

Caption: Troubleshooting workflow for low reaction yield.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inactive Reagents: Benzyl bromide can degrade over time. The base may be of poor quality or hydrated. Solvents may not be anhydrous. 2. Insufficient Reactivity: The reaction temperature may be too low, or the reaction time too short. 3. Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent.1. Use fresh, high-purity benzyl bromide and a freshly opened or properly stored base. Ensure solvents are anhydrous. 2. Gradually increase the reaction temperature and monitor the reaction by TLC/HPLC. Extend the reaction time. 3. Choose a solvent in which all reactants are fully soluble at the reaction temperature.
Low Yield of Desired Product 1. Over-alkylation: The product, a tertiary amine, can react further with benzyl bromide to form a quaternary ammonium salt.[5] 2. Side Reactions: Benzyl bromide can undergo elimination reactions in the presence of a strong base. 3. Product Loss During Work-up: The product may be lost during aqueous extraction or purification steps.1. Use a stoichiometric amount or only a slight excess of benzyl bromide. Add the benzyl bromide slowly to the reaction mixture.[3] 2. Use a milder, non-nucleophilic base like K₂CO₃ instead of stronger bases. 3. Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. Optimize the purification method (e.g., column chromatography conditions).
Presence of Impurities in the Final Product 1. Unreacted Starting Materials: Incomplete reaction. 2. Over-alkylation Product: Formation of the quaternary ammonium salt. 3. Benzyl Alcohol/Ether: Hydrolysis or reaction of benzyl bromide with residual water or alcohol solvent.1. Optimize reaction conditions for full conversion (see above). 2. This impurity is highly polar and can often be removed by a silica gel column or by washing the organic layer with water. 3. Use anhydrous conditions. These impurities can typically be separated by column chromatography.
Low Enantiomeric Excess (ee) / Racemization 1. Harsh Reaction Conditions: High temperatures or the presence of strong acids or bases can cause racemization at the chiral center alpha to the ester group.[6] 2. Racemization During Purification: Acidic silica gel can sometimes cause racemization of sensitive compounds.[6]1. Maintain a moderate reaction temperature. Avoid prolonged exposure to strongly acidic or basic conditions during work-up. 2. If racemization on silica gel is suspected, consider using neutral or basic alumina for chromatography, or neutralizing the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Protocol 1: Synthesis of (S)-Methyl morpholine-3-carboxylate

This protocol is adapted from the synthesis of (S)-3-morpholinyl carboxylic acid.[1][2]

  • Esterification of (S)-3-Morpholinyl Carboxylic Acid:

    • Suspend (S)-3-morpholinyl carboxylic acid in methanol.

    • Cool the mixture to 0 °C.

    • Slowly add thionyl chloride or acetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain (S)-methyl morpholine-3-carboxylate.

Protocol 2: N-Benzylation of (S)-Methyl morpholine-3-carboxylate
  • Reaction Setup:

    • Dissolve (S)-methyl morpholine-3-carboxylate (1.0 eq.) in anhydrous acetonitrile.

    • Add potassium carbonate (2.0-3.0 eq.).

    • Stir the suspension at room temperature.

  • Addition of Benzyl Bromide:

    • Add benzyl bromide (1.1-1.2 eq.) dropwise to the suspension.[4]

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up and Purification:

    • Filter off the inorganic salts and wash with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Data Presentation

Table 1: Optimization of N-Benzylation Reaction Conditions (Illustrative)

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1K₂CO₃ (2.0)ACN252485>99
2K₂CO₃ (2.0)DMF252482>99
3Cs₂CO₃ (2.0)ACN251890>99
4Et₃N (2.0)ACN25247598
5K₂CO₃ (2.0)ACN5088095

Note: This data is illustrative and serves as a starting point for optimization.

Analytical Methods

Chiral HPLC for Enantiomeric Excess (ee) Determination

A chiral HPLC method is essential to determine the enantiomeric purity of the final product.

Diagram 3: Chiral HPLC Analysis Workflow

G Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Chiral Column Separation Chiral Column Separation HPLC Injection->Chiral Column Separation UV Detection UV Detection Chiral Column Separation->UV Detection Data Analysis (ee calculation) Data Analysis (ee calculation) UV Detection->Data Analysis (ee calculation)

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, is recommended.[7]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio may need to be optimized for baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

By systematically addressing the challenges outlined in this technical support center, researchers can optimize the reaction conditions for the synthesis of this compound, achieving high yields and maintaining enantiomeric purity.

References

Technical Support Center: Purification of (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Methyl 4-benzylmorpholine-3-carboxylate. The following sections offer detailed protocols and solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • (S)-Methyl morpholine-3-carboxylate: Incomplete N-benzylation.

  • Benzyl bromide or benzyl chloride: Excess alkylating agent.

  • Dibenzyl ether: A potential byproduct from the benzylating agent.

  • Ring-opened analogs: Resulting from cleavage of the morpholine ring under certain reaction conditions.[1]

  • Hydrolysis product: The corresponding carboxylic acid, formed if the methyl ester is hydrolyzed.[1]

  • Over-benzylated quaternary ammonium salt: Formed if the morpholine nitrogen is alkylated twice.

Q2: My compound shows significant peak tailing during silica gel column chromatography. How can I resolve this?

A2: Peak tailing is a common issue when purifying morpholine derivatives on silica gel.[2] This is due to the basic nature of the morpholine nitrogen interacting with acidic silanol groups on the silica surface.[2] To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system.[2] This will neutralize the acidic sites on the silica gel and improve peak shape.

Q3: I am struggling to remove a polar impurity. What purification strategy should I try?

A3: If a polar impurity is difficult to remove by standard silica gel chromatography, consider the following options:

  • Reverse-phase chromatography: This technique is well-suited for separating compounds based on polarity, and may effectively separate your target compound from a more polar impurity.

  • Acid-base extraction: You can try to selectively extract your basic product into an acidic aqueous layer, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction will recover your product.

  • Recrystallization as a salt: Converting the morpholine derivative to its hydrochloride salt can alter its solubility profile, potentially allowing for selective crystallization away from the impurity.[2]

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is recommended for confirming purity and structure:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities. A C18 column with a mobile phase of water and acetonitrile, often with 0.1% formic acid, is a good starting point.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

Troubleshooting Guides

Silica Gel Flash Chromatography
Problem Possible Cause Suggested Solution
Poor Separation Eluent system is not optimal.Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find an eluent that gives good separation (Rf of target compound ~0.3).
Peak Tailing Strong interaction of basic morpholine nitrogen with acidic silica gel.[2]Add 0.5-1% triethylamine to the eluent to improve peak shape.[2]
Compound Stuck on Column Compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent. If the compound is very polar, consider switching to reverse-phase chromatography.
Low Recovery Irreversible adsorption of the compound to the silica gel.Use a less acidic stationary phase, such as neutral alumina, or add a basic modifier to the eluent.[2]
Recrystallization
Problem Possible Cause Suggested Solution
Compound does not crystallize The compound is too soluble in the chosen solvent.Try a solvent in which the compound has lower solubility at room temperature but is soluble when hot. Alternatively, use a co-solvent system, adding an "anti-solvent" in which the compound is insoluble to the solution of the compound in a soluble solvent until turbidity is observed, then heat to redissolve and cool slowly.
"Oiling out" instead of crystallizing The solution is supersaturated, or the cooling rate is too fast.Use a more dilute solution, cool the solution more slowly, or try a different solvent system. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Purity does not improve Impurities have similar solubility to the product.Try recrystallizing from a different solvent system. If co-crystallization is an issue, a preliminary purification by column chromatography may be necessary.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound on a silica gel column.

  • Eluent Selection: Using TLC, determine a suitable eluent system. A common starting point is a mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine to the chosen eluent to prevent peak tailing.[2] Aim for an Rf value of approximately 0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and load it onto the column.

  • Elution: Begin elution with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexanes, and mixtures thereof) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude (S)-Methyl 4-benzylmorpholine-3-carboxylate chromatography Flash Column Chromatography start->chromatography Primary Method recrystallization Recrystallization chromatography->recrystallization Optional Further Purification purity_check Purity & Identity Check (HPLC, NMR, MS) chromatography->purity_check recrystallization->purity_check end Pure Product purity_check->end Purity >95%

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_workflow start Crude Product Impure check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities is_polar Are impurities polar? check_impurities->is_polar is_nonpolar Are impurities non-polar? check_impurities->is_nonpolar column_chrom Silica Gel Chromatography is_polar->column_chrom No rev_phase Reverse-Phase Chromatography is_polar->rev_phase Yes is_nonpolar->column_chrom Yes recrystallize Recrystallization is_nonpolar->recrystallize No add_tea Add Triethylamine to Eluent column_chrom->add_tea Peak Tailing? pure_product Pure Product column_chrom->pure_product Good Separation add_tea->pure_product rev_phase->pure_product recrystallize->pure_product

Caption: A decision tree for troubleshooting the purification of this compound based on impurity type.

References

stability issues and degradation of (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Methyl 4-benzylmorpholine-3-carboxylate. The information is designed to address common stability issues and degradation challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and analysis of this compound.

Issue 1: Inconsistent Purity Results or Appearance of New Peaks in Chromatograms

  • Question: I am observing new, unexpected peaks in my HPLC analysis of a recently purchased or stored batch of this compound. What could be the cause?

  • Answer: The appearance of new peaks strongly suggests degradation of the compound. Based on its structure, the primary degradation pathways are hydrolysis of the methyl ester and oxidation of the N-benzyl group.

    • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, which would result in the formation of (S)-4-benzylmorpholine-3-carboxylic acid.

    • Oxidation: The N-benzyl group can undergo oxidation, potentially leading to the formation of an N-oxide or cleavage of the benzyl group to yield benzaldehyde and the corresponding secondary amine. The morpholine ring itself can also be a site for oxidation.

    Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (typically 2-8°C) and protected from moisture and light.

    • Solvent Purity: Ensure that all solvents used for sample preparation are of high purity and free from acidic or basic contaminants. Prepare samples fresh before analysis.

    • pH of Sample Matrix: If the compound is dissolved in an aqueous medium, ensure the pH is neutral and buffered if necessary to prevent hydrolysis.

    • Forced Degradation for Peak Identification: To tentatively identify the degradation products, you can perform a forced degradation study on a reference sample. This involves subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress to intentionally generate the degradation products and observe their retention times.

Issue 2: Loss of Assay Potency Over Time

  • Question: The measured concentration of my this compound solution is decreasing over time, even when stored at low temperatures. Why is this happening?

  • Answer: A gradual loss of potency is a clear indicator of degradation. The most likely culprits are slow hydrolysis or oxidation.

    Troubleshooting Steps:

    • Solution Stability Study: Conduct a short-term stability study of the compound in your chosen solvent. Analyze the solution at regular intervals (e.g., 0, 6, 12, 24 hours) to determine the rate of degradation.

    • Solvent Selection: If using aqueous or protic solvents, consider switching to a less reactive aprotic solvent (e.g., acetonitrile, THF) for stock solutions, if compatible with your experimental workflow.

    • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.

Issue 3: Discoloration of the Compound

  • Question: My solid sample of this compound has developed a yellowish tint. Is it still usable?

  • Answer: Discoloration is often a sign of chemical degradation, particularly oxidation. While the compound may still be largely intact, the presence of colored impurities indicates that a portion has degraded.

    Troubleshooting Steps:

    • Purity Re-analysis: Perform an HPLC or LC-MS analysis to determine the current purity of the sample and identify the impurities.

    • Risk Assessment: Depending on the nature of your experiment, the presence of minor impurities may or may not be acceptable. For sensitive applications, it is advisable to use a fresh, high-purity batch.

Frequently Asked Questions (FAQs)

Stability and Storage

  • Q1: What are the optimal storage conditions for this compound?

    • A1: It is recommended to store the solid compound at 2-8°C, protected from light and moisture. For solutions, storage at -20°C in an airtight container is preferable. Avoid repeated freeze-thaw cycles.

  • Q2: What are the primary degradation pathways for this compound?

    • A2: The two main degradation pathways are:

      • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is accelerated by acidic or basic conditions.

      • Oxidation: The tertiary amine of the morpholine ring and the benzylic position are susceptible to oxidation.

Forced Degradation Studies

  • Q3: Why should I perform a forced degradation study?

    • A3: Forced degradation studies are essential for:

      • Identifying potential degradation products.

      • Understanding the intrinsic stability of the molecule.

      • Developing and validating a stability-indicating analytical method that can separate the parent compound from its degradation products.[1][2][3][4]

  • Q4: What are the recommended conditions for a forced degradation study?

    • A4: Based on ICH guidelines, the following conditions are recommended to achieve a target degradation of 5-20%:[2][4]

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 1-4 hours
Oxidation 3% H₂O₂ at room temperature for 2-8 hours
Thermal Degradation Solid state at 80°C for 48 hours
Photolytic Degradation Solid state and in solution, exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analytical Methods

  • Q5: What type of analytical method is suitable for stability testing?

    • A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. The method must be validated to demonstrate that it can accurately quantify the parent compound and separate it from all potential degradation products.[5][6][7]

  • Q6: I am having trouble with peak shape and retention time variability in my HPLC analysis. What should I do?

    • A6: Refer to standard HPLC troubleshooting guides. Common causes include:

      • System Leaks: Check all fittings for leaks.

      • Air Bubbles: Degas the mobile phase and prime the pump.

      • Column Contamination: Flush the column with a strong solvent or replace it if necessary.

      • Mobile Phase Inconsistency: Ensure the mobile phase is prepared accurately and consistently.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.
  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.
  • Thermal Degradation (Solid): Place approximately 10 mg of the solid compound in a petri dish and expose it to 80°C in an oven.
  • Thermal Degradation (Solution): Heat the stock solution at 60°C.
  • Photolytic Degradation: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

3. Time Points and Analysis:

  • Withdraw aliquots from the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
  • For acid and base hydrolysis samples, neutralize the solution before analysis.
  • For the solid thermal sample, dissolve a known weight in the diluent at each time point.
  • Dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This is a suggested starting point for a stability-indicating RP-HPLC method. Optimization will be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Visualizations

DegradationPathways main This compound hydrolysis (S)-4-benzylmorpholine-3-carboxylic acid main->hydrolysis  Hydrolysis (H₂O, H⁺/OH⁻) oxidation1 N-oxide derivative main->oxidation1  Oxidation ([O]) oxidation2 Benzaldehyde + (S)-Methyl morpholine-3-carboxylate main->oxidation2  Oxidative Cleavage ([O])

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Evaluation stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) hplc Stability-Indicating HPLC Analysis stress->hplc mass_spec LC-MS for Identification hplc->mass_spec method_val Validate Analytical Method hplc->method_val pathway Elucidate Degradation Pathways mass_spec->pathway

Caption: Workflow for a forced degradation study.

References

enhancing the enantioselectivity of reactions with (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Enantioselectivity in Asymmetric Synthesis

Disclaimer: Initial research for "(S)-Methyl 4-benzylmorpholine-3-carboxylate" as a chiral auxiliary for enhancing enantioselectivity did not yield specific applications or established protocols in peer-reviewed literature. This suggests it is not a commonly utilized auxiliary for this purpose.

To provide a comprehensive and practical resource, this technical support center focuses on a well-established and highly effective class of chiral auxiliaries: N-acyloxazolidinones (Evans Auxiliaries) . These auxiliaries are widely used by researchers, scientists, and drug development professionals to achieve high levels of enantioselectivity in various carbon-carbon bond-forming reactions. The principles and troubleshooting guides presented here are foundational to asymmetric synthesis and can be broadly applied.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an Evans chiral auxiliary?

A1: Evans chiral auxiliaries are compounds temporarily attached to a substrate to control the stereochemical outcome of a reaction.[1] The process involves three main stages:

  • Attachment: The chiral auxiliary is covalently bonded to an achiral substrate (e.g., a carboxylic acid derivative).

  • Diastereoselective Reaction: The chiral auxiliary sterically directs an incoming reagent to one face of the molecule, leading to the formation of one diastereomer in high excess. Common reactions include aldol additions, alkylations, and Diels-Alder reactions.[1]

  • Cleavage: The auxiliary is removed from the product, yielding a highly enantiomerically enriched compound. The auxiliary can often be recovered and reused.[2]

Q2: How is the stereoselectivity of a reaction with an Evans auxiliary controlled?

A2: The stereocontrol arises from the rigid conformation of the N-acyloxazolidinone derivative after it forms a metal enolate. The substituent on the oxazolidinone ring (e.g., an isopropyl or benzyl group) effectively blocks one face of the enolate, forcing the electrophile (e.g., an aldehyde or alkyl halide) to approach from the less hindered face.[3][4] This is often rationalized using models of chelated transition states, such as the Zimmerman-Traxler model for aldol reactions.[4]

Q3: Which Evans auxiliary should I choose for my reaction?

A3: The choice of auxiliary can influence the level of stereoselectivity. Auxiliaries derived from L-valine (e.g., (S)-4-isopropyl-2-oxazolidinone) and L-phenylalanine (e.g., (S)-4-benzyl-2-oxazolidinone) are common.[5] For some reactions, one may provide slightly higher diastereoselectivity than the other, and pilot reactions are often recommended to determine the optimal choice for a specific substrate.[6]

Q4: What are the common methods for removing the Evans auxiliary after the reaction?

A4: The auxiliary can be cleaved to yield various functional groups. Common methods include:

  • Hydrolysis to a Carboxylic Acid: Lithium hydroperoxide (LiOH/H₂O₂) is frequently used.[7]

  • Reduction to an Alcohol: Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.[2]

  • Conversion to an Ester: Using sodium methoxide or other alkoxides.

  • Conversion to a Weinreb Amide: This allows for subsequent conversion to ketones.

Troubleshooting Guides

This section addresses common issues encountered during asymmetric reactions using Evans auxiliaries.

Issue 1: Low Diastereoselectivity in Aldol Reactions
Potential Cause Troubleshooting Steps & Recommendations
Incorrect Enolate Geometry The formation of the Z-enolate is crucial for high syn-diastereoselectivity. Ensure the use of appropriate reagents like dibutylboron triflate (Bu₂BOTf) with a tertiary amine base (e.g., diisopropylethylamine).[1]
Suboptimal Lewis Acid The choice of Lewis acid is critical. For syn-aldol products, boron enolates are standard. For anti-aldol products, different Lewis acids like magnesium or titanium halides may be required, often leading to different transition state geometries.[8]
Reaction Temperature Too High Asymmetric reactions are highly sensitive to temperature. Low temperatures (e.g., -78 °C) are typically required to maximize selectivity by favoring the lower energy transition state. Ensure the reaction is maintained at the optimal low temperature.
Impure Reagents or Solvents Water can quench the enolate and interfere with the Lewis acid. Ensure all reagents and solvents are anhydrous.
Issue 2: Low Yield or Diastereoselectivity in Alkylation Reactions
Potential Cause Troubleshooting Steps & Recommendations
Inefficient Enolate Formation A strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used. Ensure accurate titration of alkyllithium reagents if preparing LDA in-house.[9]
Low Reactivity of Electrophile Evans enolates are most effective with reactive electrophiles like allylic and benzylic halides. For less reactive electrophiles (e.g., primary alkyl iodides), using sodium enolates may be more effective than lithium enolates.[6][10]
Enolate Equilibration Allowing the reaction to warm prematurely can lead to enolate equilibration and loss of stereoselectivity. Maintain a low temperature (typically -78 °C) throughout the enolate formation and alkylation steps.[11]
Incorrect Stoichiometry Ensure the correct stoichiometry of the base and electrophile. An excess of the electrophile may be necessary to drive the reaction to completion.
Issue 3: Difficulty in Auxiliary Cleavage
Potential Cause Troubleshooting Steps & Recommendations
Side Reaction During Hydrolysis When using LiOH/H₂O₂, hydrolysis can sometimes occur at the carbamate carbonyl instead of the desired amide carbonyl, leading to an undesired hydroxyamide byproduct.[7]
Epimerization of Product Strong basic conditions during cleavage can potentially cause epimerization at the newly formed stereocenter if the adjacent proton is acidic. Using milder conditions, such as LiOOH, can mitigate this risk.[2]
Incomplete Reaction Ensure sufficient equivalents of the cleavage reagent and adequate reaction time. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

Quantitative Data Presentation

The following tables summarize typical results for diastereoselective reactions using Evans-type chiral auxiliaries.

Table 1: Asymmetric Aldol Reaction of N-Propionyl Oxazolidinones
Auxiliary (R¹)Aldehyde (R²)Diastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-IsopropylIsobutyraldehyde>99:180-95%[1]
(S)-BenzylBenzaldehyde>99:185-95%[1]
(S)-IsopropylAcetaldehyde98:280-90%[4]
Table 2: Asymmetric Alkylation of N-Acyl Oxazolidinones
Auxiliary (R¹)Alkyl HalideDiastereomeric RatioYield (%)Reference
(S)-BenzylBenzyl Bromide99:190-98%[6]
(S)-IsopropylAllyl Iodide>95:585-95%[9]
(S)-BenzylMethyl Iodide93:780-90%[6]

Experimental Protocols

Protocol 1: General Procedure for an Evans Asymmetric Aldol Reaction
  • Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added dibutylboron triflate (1.1 equiv). Diisopropylethylamine (1.2 equiv) is then added dropwise, and the solution is stirred for 30 minutes at 0 °C, then cooled to -78 °C.

  • Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 1-2 hours at -78 °C, then allowed to warm to 0 °C over 1 hour.

  • Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The mixture is then treated with a solution of hydrogen peroxide in methanol at 0 °C to break down the boron complexes. The product is extracted with an organic solvent, dried, and purified by column chromatography.

Protocol 2: General Procedure for an Evans Asymmetric Alkylation
  • Enolate Formation: A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C.

  • Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is added neat or as a solution in THF. The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates completion.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is warmed to room temperature and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Visualizations (Graphviz Diagrams)

Evans_Auxiliary_Workflow cluster_step1 Step 1: Attachment cluster_step2 Step 2: Diastereoselective Reaction cluster_step3 Step 3: Cleavage & Recovery A Achiral Carboxylic Acid Derivative C N-Acyloxazolidinone (Substrate) A->C Acylation B Chiral Auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) B->C F Diastereomerically Enriched Product C->F Alkylation or Aldol Addition D Base + Lewis Acid (Enolate Formation) D->C E Electrophile (E+) E->C G Enantiomerically Pure Product F->G Hydrolysis or Reduction H Recovered Chiral Auxiliary F->H

Caption: General workflow for asymmetric synthesis using an Evans chiral auxiliary.

Aldol_Stereocontrol cluster_enolate Enolate Formation cluster_addition Aldehyde Addition N_acyl N-Acyloxazolidinone R¹ group blocks top face Z_enolate Z-Boron Enolate Rigid chelated structure N_acyl->Z_enolate Bu₂BOTf, i-Pr₂NEt TS Chair-like Transition State Z_enolate->TS Aldehyde R²CHO Aldehyde->TS Approaches from less hindered bottom face Syn_Product syn-Aldol Adduct (Major Diastereomer) TS->Syn_Product

Caption: Stereochemical control in the Evans asymmetric syn-aldol reaction.

References

challenges in the scale-up of (S)-Methyl 4-benzylmorpholine-3-carboxylate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of (S)-Methyl 4-benzylmorpholine-3-carboxylate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthesis campaigns.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.

Question 1: We are observing a low yield during the N-benzylation step when scaling up the reaction. What are the potential causes and solutions?

Answer:

Low yields during the N-benzylation of the morpholine precursor at scale can stem from several factors. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate mixing, or lower effective temperature at a larger scale.

  • Side Reactions: Competing reactions can become more prominent at a larger scale. A common side reaction is the over-alkylation of the desired product or reaction with residual solvents.

  • Reagent Degradation: The base or the benzylating agent may degrade if not handled properly, especially during longer reaction times associated with larger batches. Benzyl chloride, for instance, can hydrolyze to benzyl alcohol and hydrochloric acid in the presence of water.

Troubleshooting Steps:

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and confirm completion before work-up.

  • Mixing Efficiency: Ensure adequate agitation is maintained at the larger scale to ensure homogeneity of the reaction mixture.

  • Temperature Control: Verify that the internal temperature of the reactor is maintained at the optimal level. Hot spots can lead to side reactions, while cooler zones can slow down the reaction rate.

  • Reagent Quality and Stoichiometry: Use high-quality, dry reagents. A slight excess of the benzylating agent might be necessary, but a large excess can promote side reactions.

  • Solvent Purity: Ensure the use of anhydrous solvents to prevent hydrolysis of the benzylating agent.

Question 2: We are facing difficulties in maintaining the stereochemical purity of the (S)-enantiomer during scale-up. What measures can we take to control the stereochemistry?

Answer:

Maintaining stereochemical integrity is a critical challenge in the synthesis of chiral molecules on a larger scale. Potential causes for loss of stereopurity include:

  • Racemization: The chiral center may be susceptible to racemization under the reaction conditions, particularly if harsh bases or high temperatures are used.

  • **Chiral Starting

Technical Support Center: Synthesis of (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on alternative synthetic routes for (S)-Methyl 4-benzylmorpholine-3-carboxylate. It includes troubleshooting guides and frequently asked questions to address challenges that may be encountered during experimental procedures.

Alternative Synthetic Routes: An Overview

The synthesis of this compound, a chiral morpholine derivative, can be approached through several strategic pathways. The most common and reliable methods utilize L-serine as a readily available and inexpensive chiral starting material. This approach ensures the desired (S)-stereochemistry at the C3 position of the morpholine ring.

Two primary alternative routes originating from L-serine are detailed below:

  • Route A: N-Benzylation followed by Cyclization: This classic approach involves the initial N-benzylation of L-serine methyl ester, followed by cyclization with a two-carbon electrophile to form the morpholine ring.

  • Route B: Cyclization followed by N-Benzylation: In this alternative, the morpholine ring is first formed from L-serine methyl ester, and the benzyl group is subsequently introduced onto the nitrogen atom.

A third, more advanced strategy involves an asymmetric synthesis that establishes the chiral center during the formation of the morpholine ring itself.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in N-Benzylation of L-Serine Methyl Ester (Route A)

Potential Cause Troubleshooting Solution
Over-alkylation: The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct.[1]- Use a moderate excess (1.1-1.5 equivalents) of benzyl bromide. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. - Consider using reductive amination with benzaldehyde and a mild reducing agent (e.g., sodium triacetoxyborohydride) as an alternative to direct alkylation.[2]
Poor Solubility of Reagents: L-serine methyl ester hydrochloride and the base (e.g., K₂CO₃) may have limited solubility in common organic solvents like acetone or acetonitrile.- Switch to a more polar aprotic solvent such as DMF or DMSO. - Use a more soluble base like cesium carbonate. - The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial.
Side reaction with the hydroxyl group: The hydroxyl group of serine can also be benzylated.- This is less common under basic conditions for N-alkylation but can occur. Protecting the hydroxyl group prior to N-benzylation is an option, though it adds extra steps.

Issue 2: Racemization of the Chiral Center

Potential Cause Troubleshooting Solution
Harsh reaction conditions during esterification: Strong acidic or basic conditions, especially at elevated temperatures, can lead to racemization of the α-amino acid.[3][4]- For esterification, use milder methods such as thionyl chloride in methanol at low temperatures.[2][5] - When performing N-benzylation, avoid excessively strong bases or prolonged reaction times at high temperatures. The use of a urethane protecting group (like Cbz) on the nitrogen can help reduce the potential for racemization.[3]
Base-mediated racemization of the amino ester: The α-proton of the amino ester can be abstracted by a strong base, leading to racemization.- Use a weaker base (e.g., NaHCO₃, K₂CO₃) in sufficient quantity to neutralize the HCl salt and react with the generated HBr. - Palladium-catalyzed N-arylation methods have shown that the choice of a weaker base is crucial to minimize racemization of the amino ester starting material.[6]

Issue 3: Difficulty in Purification of the Final Product

Potential Cause Troubleshooting Solution
Co-elution of starting materials or byproducts: The polarity of the product may be similar to that of unreacted starting materials or side products.- Optimize the solvent system for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. - If diastereomers are formed, normal-phase HPLC on a silica gel column can be used for separation.[7]
Oily product that is difficult to crystallize: The final product may be an oil, making purification by recrystallization challenging.- Convert the final product to a salt (e.g., hydrochloride or mesylate) to induce crystallization and facilitate purification. - Utilize preparative HPLC for high-purity isolation.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward synthetic route for a research lab setting?

A1: For a standard laboratory setting, Route A (N-Benzylation followed by Cyclization) starting from commercially available L-serine methyl ester hydrochloride is often the most direct approach. The starting materials are readily available, and the reaction steps are well-established transformations in organic synthesis.

Q2: How can I confirm the enantiomeric purity of my final product?

A2: The enantiomeric excess (ee%) of the final this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Q3: Are there alternative protecting groups for the nitrogen atom?

A3: Yes, while the benzyl group is common, other protecting groups can be used. The tert-butoxycarbonyl (Boc) group is a widely used alternative, which is stable under many reaction conditions and can be removed with acid. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂); it should also be handled with extreme care in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: Can I use a different alkylating agent for the cyclization step instead of 1,2-dibromoethane?

A5: Yes, other 1,2-dihaloethanes (e.g., 1,2-dichloroethane) or ethylene sulfate can also be used for the cyclization step to form the morpholine ring. Reaction conditions may need to be adjusted based on the reactivity of the chosen electrophile.

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of this compound via the N-benzylation and subsequent cyclization route (Route A). Please note that actual yields may vary depending on reaction scale and specific conditions.

StepReactionStarting MaterialReagentsProductTypical Yield (%)
1EsterificationL-serineThionyl chloride, MethanolL-serine methyl ester hydrochloride90-95
2N-BenzylationL-serine methyl ester hydrochlorideBenzyl bromide, K₂CO₃, Acetonitrile(S)-methyl 2-((benzyl)amino)-3-hydroxypropanoate70-80
3Cyclization(S)-methyl 2-((benzyl)amino)-3-hydroxypropanoate1,2-Dibromoethane, NaH, DMFThis compound60-70

Experimental Protocols

Route A: N-Benzylation followed by Cyclization

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

  • Suspend L-serine (1 equivalent) in methanol.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to 35-40 °C and stir for 24-48 hours.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to induce crystallization.

  • Collect the crystals by filtration, wash with cold methanol, and dry under vacuum to yield L-serine methyl ester hydrochloride.

Step 2: Synthesis of (S)-methyl 2-((benzyl)amino)-3-hydroxypropanoate

  • To a solution of L-serine methyl ester hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

  • Add benzyl bromide (1.2 equivalents) and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the desired N-benzylated product.

Step 3: Synthesis of this compound

  • To a solution of (S)-methyl 2-((benzyl)amino)-3-hydroxypropanoate (1 equivalent) in anhydrous DMF, add sodium hydride (2.5 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1,2-dibromoethane (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.

Visualizations

Synthetic_Route_A cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Benzylation cluster_step3 Step 3: Cyclization L_Serine L-Serine Serine_Ester L-Serine Methyl Ester HCl L_Serine->Serine_Ester SOCl₂, MeOH N_Benzyl_Serine_Ester (S)-methyl 2-((benzyl)amino)-3-hydroxypropanoate Serine_Ester->N_Benzyl_Serine_Ester BnBr, K₂CO₃ Final_Product This compound N_Benzyl_Serine_Ester->Final_Product 1,2-Dibromoethane, NaH

Caption: Synthetic workflow for Route A: N-Benzylation followed by Cyclization.

Troubleshooting_Logic Start Experiment Issue LowYield Low Yield? Start->LowYield Racemization Racemization? Start->Racemization Purification Purification Difficulty? Start->Purification OverAlkylation Check for Over-alkylation LowYield->OverAlkylation Yes ReagentSolubility Improve Reagent Solubility LowYield->ReagentSolubility Yes OptimizeConditions Optimize Reaction Conditions LowYield->OptimizeConditions Yes MilderConditions Use Milder Conditions Racemization->MilderConditions Yes WeakerBase Use Weaker Base Racemization->WeakerBase Yes MonitorTemp Monitor Temperature Racemization->MonitorTemp Yes OptimizeChroma Optimize Chromatography Purification->OptimizeChroma Yes FormSalt Form a Salt for Crystallization Purification->FormSalt Yes PrepHPLC Use Preparative HPLC Purification->PrepHPLC Yes

References

resolving common issues in the purification of (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the purification of (S)-Methyl 4-benzylmorpholine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Specific potential impurities for this compound may include N-benzyl deprotection intermediates and hydrolysis products of the methyl ester.[1]

Q2: What is the recommended storage condition for this compound?

A2: It is recommended to store the compound at 4°C for long-term stability.[2] For routine laboratory use, storage at room temperature is also mentioned by some suppliers.[3]

Q3: What are the typical purities available from commercial suppliers?

A3: Commercially available this compound and its enantiomer are typically offered at a purity of ≥95%.[2][3]

Q4: Can this compound be converted to a salt for easier handling and purification?

A4: Yes, related benzylmorpholine derivatives are often converted into hydrochloride salts.[4] This process can improve crystallinity, stability, and handling properties, which may aid in purification by recrystallization.[1]

Troubleshooting Guide

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Product Loss During Extraction - Ensure the pH of the aqueous layer is optimized for the extraction of the basic morpholine derivative. - Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.[1] - Perform multiple extractions to maximize recovery.
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure completion before workup. - Consider optimizing reaction conditions such as temperature, reaction time, or catalyst loading.
Degradation of Product - Avoid harsh acidic or basic conditions during workup and purification, which could lead to hydrolysis of the methyl ester.[1] - Use moderate temperatures during solvent evaporation to prevent thermal degradation.
Suboptimal Chromatography - Refer to the chromatography troubleshooting section below for detailed guidance on optimizing separation.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Co-elution with Impurities during Chromatography - Adjust the solvent system polarity for better separation on the column. - Consider using a different stationary phase (e.g., switching from normal-phase to reverse-phase silica). - For enantiomeric impurities, chiral chromatography is necessary.[4]
Ineffective Recrystallization - Screen various solvents or solvent mixtures to find an optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
Residual Solvents - Dry the purified product under high vacuum for an extended period. - Gentle heating during vacuum drying can help remove high-boiling point solvents, but monitor for product stability.
Starting Material Contamination - Ensure the purity of starting materials before beginning the synthesis.
Issue 3: Difficulty in Separating Enantiomers
Potential Cause Troubleshooting Steps
Incorrect Chiral Chromatography Column - Select a chiral column known for separating similar compounds. Columns such as Chiralcel-OD or ChiralPak-OJ have been used for related benzylmorpholine derivatives.[4]
Suboptimal Chiral Mobile Phase - Optimize the mobile phase composition. Common solvent systems for chiral separations include heptane/isopropanol or heptane/ethanol with a small amount of an amine modifier like dimethylethylamine.[4] - Adjust the ratio of the alcohol modifier to fine-tune the separation.
Peak Tailing or Broadening - The addition of a small amount of a basic modifier (e.g., dimethylethylamine) to the mobile phase can improve peak shape for basic compounds like morpholines.[4]

Experimental Protocols

Protocol 1: Flash Chromatography Purification

This is a general protocol for the purification of this compound using flash chromatography on silica gel.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the adsorbed sample to a free-flowing powder.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Loading: Dry-load the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common eluent system for similar compounds is a gradient of ethyl acetate in heptane (e.g., starting from 20% ethyl acetate).[4]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This protocol provides a starting point for analyzing the enantiomeric purity of this compound.

  • Column: Chiralcel-OD or ChiralPak-OJ.[4]

  • Mobile Phase: A mixture of heptane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier. A starting point could be Heptane/Isopropanol/Dimethylethylamine (20/80/0.2).[4]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[4]

  • Injection Volume: 5-20 µL of a dilute solution of the sample in the mobile phase.

  • Analysis: Run the sample and compare the retention times and peak areas to those of the known enantiomers if available.

Data Summary

Table 1: Chiral Chromatography Conditions for Related Benzylmorpholine Derivatives

Compound Chiral Column Eluent Reference
(2R)-2-((R)-[4-methylphenyl]{[2-methoxyphenyl]thio}methyl)morpholineChiralcel-ODHeptane/Isopropanol/Dimethylethylamine (20/80/0.2)[4]
(2R)-2-((R)-[2-fluorophenyl]{[2-methoxyphenyl]thio}methyl)morpholineChiralcel-ODHeptane/Ethanol/Dimethylethylamine (40/60/0.2)[4]
(2R)-2-((R)-[phenyl]{[2-methylphenyl]thio}methyl)morpholineChiralPak-OJHeptane/Ethanol/Dimethylethylamine (40/60/0.2)[4]

Visualizations

Purification_Workflow General Purification Workflow crude_product Crude (S)-Methyl 4-benzylmorpholine-3-carboxylate dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude_product->dissolve wash Aqueous Wash (e.g., Brine) dissolve->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purification_choice Purity Check (TLC/LCMS) concentrate->purification_choice flash_chromatography Flash Chromatography (Silica Gel, Heptane/EtOAc) purification_choice->flash_chromatography Impure pure_product Pure Product purification_choice->pure_product Pure recrystallization Recrystallization flash_chromatography->recrystallization chiral_hplc Chiral HPLC (if needed) recrystallization->chiral_hplc chiral_hplc->pure_product Troubleshooting_Logic Troubleshooting Decision Tree for Impurities start Impurity Detected in Final Product check_type What is the nature of the impurity? start->check_type enantiomer Enantiomeric Impurity check_type->enantiomer (R)-isomer diastereomer Diastereomer or Other Byproduct check_type->diastereomer Multiple spots on TLC starting_material Residual Starting Material check_type->starting_material Known SM spot on TLC use_chiral_hplc Perform Chiral Chromatography enantiomer->use_chiral_hplc optimize_flash Optimize Flash Chromatography (Solvent Gradient) diastereomer->optimize_flash rerun_reaction Improve Reaction Conversion/Workup starting_material->rerun_reaction try_recrystallization Attempt Recrystallization optimize_flash->try_recrystallization

References

Validation & Comparative

A Comparative Guide to Chiral Building Blocks: (S)-Methyl 4-benzylmorpholine-3-carboxylate and Its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral building blocks are instrumental in this pursuit, providing the foundational stereochemistry for complex molecular architectures. This guide offers an objective comparison of (S)-Methyl 4-benzylmorpholine-3-carboxylate with other prominent chiral building blocks, namely chiral β-amino esters and pyroglutamic acid derivatives. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the optimal chiral synthon for their synthetic endeavors.

Introduction to this compound

This compound is a valuable chiral building block incorporating a constrained morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. The defined stereocenter at the C3 position makes it an attractive starting material for the synthesis of a variety of chiral ligands, catalysts, and biologically active compounds.

Comparative Overview of Chiral Building Blocks

This guide focuses on a comparative analysis of this compound against two widely utilized classes of chiral building blocks:

  • Chiral β-Amino Esters: These compounds are fundamental precursors for the synthesis of β-peptides, peptidomimetics, and a wide array of pharmacologically active molecules. Their versatility and the numerous methods available for their stereoselective synthesis make them a popular choice in organic synthesis.

  • Pyroglutamic Acid Derivatives: Derived from the naturally occurring amino acid, glutamic acid, pyroglutamic acid and its esters are rigid cyclic scaffolds that serve as versatile chiral synthons. They are frequently employed in the synthesis of natural products and constrained peptide analogues.

The selection of a chiral building block is a critical decision that can significantly impact the efficiency and success of a synthetic route. The following sections provide a detailed comparison of the synthesis and potential applications of these building blocks, supported by experimental data.

Data Presentation: Asymmetric Synthesis of Chiral Building Blocks

The enantioselective synthesis of these chiral building blocks is paramount to their utility. The following tables summarize quantitative data from representative chemo- and biocatalytic methods for accessing these key intermediates in high enantiomeric purity.

Table 1: Enantioselective Synthesis of a C2-Functionalized N-Benzyl Protected Morpholine

StepReaction TypeReagents and ConditionsProductOverall Yield (%)Enantiomeric Excess (ee, %)
1-5Organocatalytic SequenceAldehyde, NCS, (2R,5R)-diphenylpyrrolidine, NaBH4, TsCl, N-benzylaminoethanol, K2CO3C2-functionalized N-benzyl protected morpholine35-6075-98

Note: This represents a general and optimized five-step procedure for the enantioselective synthesis of C2-functionalized N-benzyl protected morpholines.[1]

Table 2: Asymmetric Synthesis of a Chiral β-Amino Ester using a Chiral Auxiliary

StepReaction TypeReagents and ConditionsProductYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
1Amide Formation(S,S)-(+)-Pseudoephedrine, Crotonyl chloride, Et3N, CH2Cl2Chiral α,β-unsaturated amide95--
2Aza-Michael AdditionBenzylamine, n-BuLi, THF, -78 °CDiastereomeric β-amino amide85>95-
3Hydrolysis6N H2SO4, Dioxane, reflux(S)-3-Aminobutanoic acid90->95
4EsterificationSOCl2, EtOH, refluxEthyl (S)-3-aminobutanoate92->95

Note: This multi-step synthesis utilizes a recoverable chiral auxiliary to achieve high enantioselectivity.

Table 3: Diastereoselective Synthesis of a Pyroglutamic Acid Derivative

StepReaction TypeReagents and ConditionsProductYield (%)Diastereomeric Excess (de, %)
1Enolate Formation(S)-Pyroglutamic acid methyl ester, LDA, THF, -78 °CLithium enolate--
2Diastereoselective AlkylationBenzyl bromide, -78 °C to rtMethyl (2S,4R)-1-benzyl-5-oxopyrrolidine-2-carboxylate85>98

Note: The inherent chirality of pyroglutamic acid directs the stereoselective introduction of a substituent at the C4 position.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

Synthesis_Strategies cluster_morpholine Chiral Morpholine Synthesis cluster_beta_amino_ester Chiral β-Amino Ester Synthesis cluster_pyroglutamate Chiral Pyroglutamate Derivatization M_Start Achiral Aldehyde M_Mid1 Organocatalytic Asymmetric Chlorination M_Start->M_Mid1 M_Mid2 Five-Step Sequence M_Mid1->M_Mid2 M_End (S)-C2-Functionalized N-Benzyl Morpholine M_Mid2->M_End B_Start α,β-Unsaturated Acid Chloride B_Mid1 Chiral Auxiliary Attachment B_Start->B_Mid1 B_Mid2 Diastereoselective Aza-Michael Addition B_Mid1->B_Mid2 B_Mid3 Auxiliary Cleavage & Esterification B_Mid2->B_Mid3 B_End (S)-β-Amino Ester B_Mid3->B_End P_Start (S)-Pyroglutamic Acid Ester P_Mid1 Enolate Formation P_Start->P_Mid1 P_Mid2 Diastereoselective Alkylation P_Mid1->P_Mid2 P_End 4-Substituted (S)-Pyroglutamic Acid Ester P_Mid2->P_End Experimental_Workflow_Morpholine start Start: Achiral Aldehyde step1 1. Asymmetric α-Chlorination (Organocatalyst, NCS) start->step1 step2 2. Reduction to Chloroalcohol (NaBH4) step1->step2 step3 3. Tosylation (TsCl, Pyridine) step2->step3 step4 4. Double SN2 with N-Benzylaminoethanol step3->step4 step5 5. Cyclization (K2CO3) step4->step5 end End: (S)-C2-Functionalized N-Benzyl Morpholine step5->end

References

Validating the Three-Dimensional Structure of (S)-Methyl 4-benzylmorpholine-3-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in ensuring its desired pharmacological activity and safety. This guide provides a comparative analysis of X-ray crystallography, the gold standard for solid-state structural elucidation, with powerful solution-phase techniques for validating the stereochemistry of chiral molecules like (S)-Methyl 4-benzylmorpholine-3-carboxylate.

The precise spatial arrangement of atoms defines a molecule's therapeutic efficacy and toxicological profile. While X-ray crystallography offers definitive structural information, its primary limitation is the requirement of a single, high-quality crystal, which can be a significant hurdle for many compounds.[1][2] This guide explores viable alternatives that provide crucial stereochemical insights, particularly for molecules that are difficult to crystallize or when solution-state conformation is of primary interest.

Comparative Analysis of Structural Validation Methods

The selection of an appropriate analytical technique for stereochemical validation depends on several factors, including the physical state of the sample, the desired level of structural detail, and the availability of instrumentation. The following table summarizes the key performance metrics of X-ray crystallography against its primary alternatives.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample State Crystalline SolidSolutionSolution
Information Provided Absolute 3D structure, bond lengths, bond angles, crystal packingAbsolute configuration in solution, conformational analysisConnectivity, relative stereochemistry, conformational dynamics
Ambiguity Unambiguous for absolute configuration (with anomalous dispersion)[3]Requires computational comparison for absolute configuration assignment[4][5]Can be ambiguous for absolute configuration without chiral derivatizing agents
Sample Amount Milligrams (crystal size dependent)[1]MilligramsMilligrams
Throughput Low to medium (crystal screening can be time-consuming)[2]HighHigh
Primary Limitation Requirement for a single, high-quality crystal[1][2]Reliance on accurate computational modelsIndirect determination of absolute configuration

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are generalized protocols for the structural validation of a chiral molecule such as this compound.

Single-Crystal X-ray Crystallography
  • Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture. Employ various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain single crystals of sufficient size and quality.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. To determine the absolute configuration, it is often necessary to use a radiation source (e.g., Cu Kα) that can induce anomalous scattering from the atoms present in the molecule.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data. The Flack parameter is a key indicator used to confirm the absolute stereochemistry.[2]

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the chiral molecule in a suitable solvent (e.g., deuterated chloroform, carbon tetrachloride) at a concentration that provides an adequate signal-to-noise ratio.

  • Data Acquisition: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. This involves measuring the differential absorption of left and right circularly polarized infrared light.[5][7]

  • Computational Modeling: Perform quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the theoretical VCD and IR spectra for one enantiomer (e.g., the S-enantiomer).[4][5]

  • Spectral Comparison: Compare the experimental VCD spectrum with the computationally predicted spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule in solution.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent.

  • Data Acquisition: Acquire a series of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC, to establish the connectivity of the molecule.

  • Chiral Derivatization (for absolute configuration): To determine the absolute configuration, a chiral derivatizing agent (e.g., Mosher's acid) can be reacted with the molecule.[6] The resulting diastereomers will exhibit distinct NMR signals, and analysis of these differences can allow for the assignment of the absolute stereochemistry at the reaction site.

  • NOE/ROE Experiments: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments can be performed to determine the relative stereochemistry and preferred conformation of the molecule in solution.

Logical Workflow for Structure Validation

The process of validating the structure of a chiral molecule often involves a multi-technique approach to build a comprehensive and confident assignment.

Workflow for Chiral Structure Validation cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_stereochem_determination Stereochemical Determination cluster_validation Final Validation Synthesis Synthesize (S)-Methyl 4-benzylmorpholine-3-carboxylate Purification Purify Compound Synthesis->Purification MS Mass Spectrometry (Confirm Molecular Weight) Purification->MS NMR_Connectivity NMR Spectroscopy (¹H, ¹³C, COSY, etc.) (Determine Connectivity) Purification->NMR_Connectivity XRay X-ray Crystallography (Requires Crystal) NMR_Connectivity->XRay VCD VCD Spectroscopy (Solution Phase) NMR_Connectivity->VCD NMR_Chiral NMR with Chiral Agents (Solution Phase) NMR_Connectivity->NMR_Chiral Validation Structure Validated XRay->Validation VCD->Validation NMR_Chiral->Validation

Caption: A logical workflow for the structural validation of a chiral molecule.

References

A Comparative Guide to Determining the Absolute Configuration of (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous determination of a chiral molecule's absolute configuration is a critical step. The spatial arrangement of atoms dictates the molecule's interaction with other chiral entities, profoundly influencing its pharmacological and toxicological properties. This guide provides an objective comparison of key experimental methods for determining the absolute configuration of (S)-Methyl 4-benzylmorpholine-3-carboxylate, complete with detailed experimental protocols and supporting data presentation formats.

The selection of an appropriate analytical technique is contingent on several factors, including the physicochemical properties of the sample, the instrumentation available, and the requisite level of certainty in the assignment. Here, we compare four widely employed methods: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Anomalous Dispersion X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's method.

Comparison of Key Methodologies

The following table summarizes the core principles, sample requirements, advantages, and limitations of the primary techniques for determining absolute configuration.

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Anomalous Dispersion X-ray CrystallographyNMR Spectroscopy (Mosher's Method)
Principle Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2][3]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[4][5][6]Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[4][7][8]Involves the formation of diastereomeric amides with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[9][10][11][12]
Sample Requirement Solution in an appropriate solvent (e.g., CDCl₃). Milligram quantities are typically sufficient.[2][3]Solution in a UV-transparent solvent. Requires a chromophore near the stereocenter. Microgram to milligram scale.[5][6]High-quality single crystal. (microgram to milligram scale).[2][4][8]Purified sample (alcohol or amine). Milligram quantities for derivatization and NMR analysis.[9][11][12]
Key Advantage Applicable to a wide range of molecules in their solution state, providing conformational information.[1][13] Does not require crystallization.High sensitivity for compounds with strong chromophores.[6]Provides the unambiguous, absolute 3D structure of the molecule in the solid state.[4][14]Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.[9][10]
Key Limitation Requires quantum mechanical calculations (e.g., DFT) for spectral interpretation and assignment.[1][3][13]Limited to molecules with suitable chromophores. Also requires computational modeling for reliable assignment.[5][6]The primary challenge is growing a single crystal of sufficient quality. Not suitable for oils or amorphous solids.[2][12]Requires chemical modification of the analyte, which may not be straightforward. The analysis can be complex if NMR signals overlap.[9][10]

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below.

Vibrational Circular Dichroism (VCD) Spectroscopy

This method is highly suitable for this compound as it does not require crystallization and can provide a definitive assignment of the absolute configuration in solution.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The use of a deuterated solvent is to minimize interference from solvent absorption bands in the IR region.[15]

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra of the sample solution in the mid-IR region (e.g., 2000-900 cm⁻¹).

    • Acquire the spectra of the pure solvent as a background reference.

    • Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the analyte.

  • Computational Modeling:

    • Perform a conformational search for the (S)-enantiomer of Methyl 4-benzylmorpholine-3-carboxylate using a molecular mechanics force field.

    • Take the low-energy conformers and optimize their geometries using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.

    • Generate a Boltzmann-averaged calculated IR and VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.[1]

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra show good agreement, the absolute configuration of the sample is confirmed as (S).[3]

    • If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is (R).

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_prep Sample Preparation (Solution in CDCl3) exp_acq VCD/IR Spectral Acquisition exp_prep->exp_acq exp_proc Data Processing (Solvent Subtraction) exp_acq->exp_proc compare Compare Experimental and Calculated Spectra exp_proc->compare comp_conf Conformational Search comp_opt DFT Geometry Optimization comp_conf->comp_opt comp_calc VCD/IR Spectra Calculation comp_opt->comp_calc comp_avg Boltzmann Averaging comp_calc->comp_avg comp_avg->compare assign Assign Absolute Configuration (S) compare->assign

Caption: Workflow for VCD-based absolute configuration determination.
Electronic Circular Dichroism (ECD) Spectroscopy

The presence of the benzyl group in this compound provides a chromophore, making ECD a viable method for analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile). The concentration will depend on the strength of the chromophore.

  • Spectral Acquisition:

    • Record the ECD and UV-Vis spectra of the sample over the appropriate wavelength range (e.g., 200-400 nm).

    • Record a baseline spectrum using the pure solvent.

  • Computational Modeling:

    • Similar to VCD, perform a thorough conformational analysis to find all relevant low-energy conformers.

    • Optimize the geometry of each conformer using DFT.

    • Perform Time-Dependent DFT (TD-DFT) calculations on each conformer to predict the electronic transition energies and rotational strengths.[6]

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated ECD spectrum.

    • Compare the experimental ECD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[16]

ECD_Workflow cluster_exp Experimental cluster_comp Computational exp_prep Sample Preparation (Solution in MeOH) exp_acq ECD/UV-Vis Spectral Acquisition exp_prep->exp_acq compare Compare Experimental and Calculated Spectra exp_acq->compare comp_conf Conformational Search comp_opt DFT Geometry Optimization comp_conf->comp_opt comp_calc TD-DFT ECD Spectra Calculation comp_opt->comp_calc comp_avg Boltzmann Averaging comp_calc->comp_avg comp_avg->compare assign Assign Absolute Configuration (S) compare->assign

Caption: Workflow for ECD-based absolute configuration determination.
Anomalous Dispersion X-ray Crystallography

This technique provides the most definitive assignment but is entirely dependent on the ability to grow a high-quality single crystal.

Methodology:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer, typically with Cu Kα radiation to maximize the anomalous scattering from lighter atoms like oxygen and nitrogen.[17]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Build a molecular model into the electron density and refine the atomic positions and other parameters.

  • Absolute Configuration Determination:

    • The key to determining the absolute configuration is the analysis of anomalous scattering.[17] This results in small but measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l).[18]

    • Refine the structural model against the data for both possible enantiomers.

    • The correct absolute configuration is the one that gives a better fit to the experimental data, which is typically assessed using the Flack parameter. A Flack parameter close to 0 indicates the correct assignment, while a value close to 1 suggests the inverted structure is correct.[18]

XRay_Workflow crystal Grow Single Crystal data_coll X-ray Diffraction Data Collection crystal->data_coll solve Structure Solution and Refinement data_coll->solve flack Anomalous Dispersion Analysis (Flack Parameter) solve->flack assign Assign Absolute Configuration (S) flack->assign

Caption: Workflow for X-ray crystallography absolute configuration determination.
NMR Spectroscopy (Modified Mosher's Method for Amines)

For this compound, a secondary amine, the modified Mosher's method using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) is a powerful alternative that relies on standard NMR spectroscopy.

Methodology:

  • Derivatization:

    • Divide the sample of Methyl 4-benzylmorpholine-3-carboxylate into two portions.

    • React one portion with (R)-(-)-MTPA chloride to form the (S,R)-diastereomeric amide.

    • React the second portion with (S)-(+)-MTPA chloride to form the (S,S)-diastereomeric amide.[9][12]

  • NMR Analysis:

    • Acquire the ¹H NMR spectra for both the (S,R)-MTPA and (S,S)-MTPA amides.[12] It is crucial to carefully assign the proton signals for both diastereomers, possibly with the aid of 2D NMR techniques like COSY.

  • Data Analysis:

    • For each proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δ(S,S) - δ(S,R).[19]

    • Draw the two diastereomers in a planar, extended conformation with the MTPA moiety and the substituents on the chiral center arranged around the C-N bond.

    • Protons on one side of the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial distribution of Δδ values allows for the deduction of the absolute configuration at the stereocenter.[10]

Mosher_Workflow sample Sample of Methyl 4-benzylmorpholine-3-carboxylate deriv_R React with (R)-MTPA-Cl sample->deriv_R deriv_S React with (S)-MTPA-Cl sample->deriv_S nmr_R Acquire 1H NMR of (S,R)-amide deriv_R->nmr_R nmr_S Acquire 1H NMR of (S,S)-amide deriv_S->nmr_S analysis Calculate Δδ = δ(S,S) - δ(S,R) for all protons nmr_R->analysis nmr_S->analysis model Analyze Δδ values based on conformational model analysis->model assign Assign Absolute Configuration (S) model->assign

Caption: Workflow for the modified Mosher's method for amines.

References

comparative analysis of synthetic methods for (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a critical endeavor. (S)-Methyl 4-benzylmorpholine-3-carboxylate is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through various strategic routes. This guide provides a comparative analysis of two distinct synthetic methods for its preparation, offering insights into their respective advantages and disadvantages, supported by experimental protocols and quantitative data.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of this compound are presented: a linear multi-step synthesis commencing from the chiral pool starting material, L-serine, and a convergent approach utilizing a key reductive amination step. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

ParameterRoute 1: Synthesis from L-SerineRoute 2: Convergent Synthesis via Reductive Amination
Starting Materials L-Serine, Chloroacetyl chloride, Benzyl bromide, MethanolL-Serine methyl ester, 2-Bromoethanol, Benzylamine
Key Reactions Acylation, Intramolecular Williamson ether synthesis, Reduction, N-Alkylation, EsterificationN-Alkylation, O-Alkylation, Reductive Amination
Overall Yield ~30-40% (estimated)~45-55% (estimated)
Number of Steps 53
Stereocontrol Derived from L-serineDerived from L-serine methyl ester
Advantages Utilizes a readily available and inexpensive chiral starting material. The synthetic sequence is straightforward and employs classical reactions.More convergent approach, potentially leading to higher overall yields. Fewer synthetic steps.
Disadvantages Longer linear sequence can lead to lower overall yields. Some steps may require careful control of reaction conditions to avoid side products.Requires the synthesis of a more complex intermediate for the reductive amination step. The reductive amination conditions need to be carefully optimized.

Experimental Protocols

Route 1: Synthesis from L-Serine

This synthetic pathway is adapted from a patented method for the synthesis of the parent carboxylic acid, with subsequent N-alkylation and esterification.[1][2]

Step 1: Synthesis of N-chloroacetyl-L-serine L-serine is acylated with chloroacetyl chloride in the presence of a base to yield N-chloroacetyl-L-serine.

Step 2: Synthesis of (S)-5-oxomorpholine-3-carboxylic acid The N-chloroacetyl-L-serine undergoes an intramolecular Williamson ether synthesis via treatment with a base, such as sodium hydroxide, to form the cyclic lactam.

Step 3: Reduction of (S)-5-oxomorpholine-3-carboxylic acid The lactam is reduced to the corresponding morpholine using a suitable reducing agent, such as borane-tetrahydrofuran complex (BH3-THF).

Step 4: Synthesis of (S)-4-benzylmorpholine-3-carboxylic acid The secondary amine of the morpholine is selectively alkylated with benzyl bromide in the presence of a non-nucleophilic base like potassium carbonate.

Step 5: Synthesis of this compound The carboxylic acid is esterified to the methyl ester using standard conditions, such as treatment with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or by using a coupling agent like DCC with methanol.[3]

Route 2: Convergent Synthesis via Reductive Amination

This route employs a convergent strategy where the key morpholine ring is formed through a reductive amination reaction.

Step 1: Synthesis of (S)-methyl 2-((2-hydroxyethyl)amino)-3-phenylpropanoate (S)-Serine methyl ester is reacted with 2-bromoethanol in the presence of a base to afford the N-alkylated product.

Step 2: Synthesis of (S)-methyl 4-benzyl-2-((2-hydroxyethyl)amino)-3-phenylpropanoate The resulting secondary amine is then reductively aminated with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.

Step 3: Intramolecular Cyclization to this compound The intermediate amino alcohol is cyclized to form the morpholine ring. This can be achieved under acidic conditions or by converting the hydroxyl group to a better leaving group (e.g., tosylate) followed by intramolecular nucleophilic substitution.

Visualization of Synthetic Pathways

To further elucidate the logical flow of each synthetic approach, the following diagrams illustrate the key transformations.

G cluster_0 Route 1: Synthesis from L-Serine A L-Serine B N-chloroacetyl-L-serine A->B Acylation C (S)-5-oxomorpholine- 3-carboxylic acid B->C Cyclization D (S)-4-benzylmorpholine- 3-carboxylic acid C->D Reduction & N-Alkylation E (S)-Methyl 4-benzylmorpholine- 3-carboxylate D->E Esterification

Caption: Workflow for the synthesis of this compound starting from L-Serine.

G cluster_1 Route 2: Convergent Synthesis via Reductive Amination F L-Serine methyl ester G (S)-methyl 2-((2-hydroxyethyl)amino)- 3-phenylpropanoate F->G N-Alkylation I (S)-Methyl 4-benzylmorpholine- 3-carboxylate G->I Reductive Amination & Cyclization H Benzaldehyde H->I

Caption: Convergent synthesis of this compound via a key reductive amination step.

References

The Strategic Advantage of (S)-Methyl 4-benzylmorpholine-3-carboxylate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the choice of chiral building blocks is a critical determinant of efficiency, stereoselectivity, and overall yield. Among the diverse array of available synthons, (S)-Methyl 4-benzylmorpholine-3-carboxylate has emerged as a valuable precursor, particularly in the construction of complex heterocyclic scaffolds. This guide provides a comparative analysis of this morpholine derivative against other common chiral starting materials, supported by experimental data, to assist researchers and drug development professionals in making informed decisions for their synthetic strategies.

The morpholine moiety itself is recognized as a "privileged structure" in medicinal chemistry, often conferring advantageous physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and pharmacokinetic profiles. The incorporation of a chiral center within this scaffold, as seen in this compound, offers a direct route to enantiomerically pure target molecules, mitigating the need for challenging chiral separations later in the synthetic sequence.

Comparative Analysis of Chiral Building Blocks in Oxazolidinone Synthesis

A significant application of chiral synthons is in the synthesis of oxazolidinone antibiotics, such as Linezolid. The following table compares a synthetic approach utilizing a morpholine-derived intermediate with a common alternative route starting from (R)-epichlorohydrin.

ParameterSynthesis via Morpholine DerivativeSynthesis via (R)-epichlorohydrin
Chiral Starting Material This compound (or similar)(R)-epichlorohydrin
Key Intermediate Chiral morpholine-containing fragment(R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one
Reported Overall Yield Varies depending on specific routeUp to 90% (in a 4-step synthesis)[1][2]
Number of Synthetic Steps Generally comparableCan be achieved in as few as 4 steps[1][2]
Key Advantages - Pre-installed morpholine ring simplifies synthesis of target molecules containing this moiety.- Potential for improved pharmacokinetic properties of the final product.- Readily available and cost-effective starting material.- Well-established and optimized synthetic routes.
Key Disadvantages - May be a more specialized and potentially more expensive starting material.- Requires the construction of the oxazolidinone ring and subsequent introduction of the morpholine moiety, potentially adding steps.

Experimental Protocol: Synthesis of a Chiral Morpholine Intermediate

The following is a representative experimental protocol for a reaction involving a chiral morpholine precursor, based on synthetic transformations described in the literature. This protocol illustrates the formation of a key intermediate that can be further elaborated to various target molecules.

Reaction: N-Alkylation of 3-fluoro-4-morpholinoaniline with a Chiral Epoxide (A key step in some Linezolid syntheses)

Materials:

  • 3-fluoro-4-morpholinoaniline

  • (R)-epichlorohydrin

  • Tert-butanol

  • Methylene dichloride

  • Carbonyl diimidazole (CDI)

  • Sodium acetate

  • Dimethylformamide (DMF)

  • Potassium phthalimide

  • Hydrazine hydrate

  • Acetic anhydride

Procedure:

  • N-Alkylation: A mixture of 3-fluoro-4-morpholinyl aniline and (R)-epichlorohydrin in tert-butanol is heated at reflux for 16 hours. The solvent is then removed under reduced pressure to yield N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinyl aniline.[3]

  • Oxazolidinone Ring Formation: The crude product from the previous step is dissolved in methylene dichloride, and carbonyl diimidazole (CDI) is added. The reaction mixture is stirred at room temperature to facilitate the cyclization, forming (5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)-oxazolidin-2-one.[3]

  • Acetylation: The resulting chloromethyl derivative is treated with sodium acetate in a suitable solvent to produce (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl acetate.[3]

  • Phthalimide Introduction: The acetate is then reacted with potassium phthalimide in dimethylformamide (DMF) at elevated temperature to yield (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl phthalimide.[3]

  • Deprotection and Acetylation: The phthalimide group is removed by treatment with hydrazine hydrate in methanol at reflux. The resulting amine is then acetylated using acetic anhydride to afford the final product, Linezolid.[3]

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for the synthesis of Linezolid, highlighting the use of a pre-formed chiral building block.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product A Chiral Building Block (this compound or similar) C Coupling Reaction A->C Provides chirality B Aryl Amine (e.g., 3-fluoro-4-morpholinoaniline) B->C Introduces aryl moiety D Functional Group Interconversion C->D Intermediate 1 E Cyclization D->E Intermediate 2 F Final Modification E->F Core Scaffold G Enantiomerically Pure Target Molecule (e.g., Linezolid) F->G Final Product

Caption: Synthetic workflow using a chiral morpholine building block.

References

Comparative Analysis of the Putative Biological Activity of (S)-Methyl 4-benzylmorpholine-3-carboxylate and its (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as receptors and enzymes. This guide provides a comparative overview of the putative biological activities of the (S) and (R) enantiomers of Methyl 4-benzylmorpholine-3-carboxylate. While direct experimental data comparing these specific enantiomers is not currently available in the public domain, this document synthesizes information from structurally related morpholine derivatives to construct a hypothetical, yet plausible, framework for their potential biological differentiation. The principles outlined herein are grounded in established structure-activity relationships (SAR) for chiral morpholine-containing compounds.

Hypothetical Biological Profile

Based on the known biological activities of various 4-benzylmorpholine and related morpholine derivatives, it is hypothesized that (S)-Methyl 4-benzylmorpholine-3-carboxylate and its (R)-enantiomer could exhibit activity at several potential biological targets. These may include, but are not limited to, opioid receptors, tachykinin (neurokinin) receptors, and monoamine transporters. It is a common observation in chiral drugs that one enantiomer (the eutomer) possesses significantly higher affinity and/or efficacy for the biological target, while the other enantiomer (the distomer) is less active or may even interact with different targets, potentially leading to off-target effects.

Data Presentation: A Putative Comparison

To illustrate the potential differences in biological activity between the enantiomers, the following tables present hypothetical quantitative data. This data is for illustrative purposes only and is intended to model the expected disparities based on the behavior of analogous chiral compounds.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

Compoundμ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)Neurokinin 1 (NK1) Receptor
This compound15250800>10,000
(R)-Methyl 4-benzylmorpholine-3-carboxylate350>10,000>10,00050

Table 2: Hypothetical Functional Activity (IC50 / EC50, nM)

CompoundMOR Agonism (cAMP inhibition)KOR Agonism (cAMP inhibition)NK1 Antagonism (Calcium flux)Serotonin Transporter (SERT) InhibitionNorepinephrine Transporter (NET) Inhibition
This compound451200>10,000500850
(R)-Methyl 4-benzylmorpholine-3-carboxylate1500>10,00015080009500

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to generate the type of data presented above.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of the test compounds for specific receptors.

  • Protocol:

    • Prepare cell membrane homogenates from cells recombinantly expressing the target receptor (e.g., HEK293 cells expressing human μ-opioid receptor).

    • Incubate the membrane homogenates with a specific radioligand (e.g., [³H]-DAMGO for the μ-opioid receptor) and varying concentrations of the test compound (S- and R-enantiomers).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays
  • Objective: To assess the functional activity of the test compounds as agonists or antagonists.

  • cAMP Inhibition Assay (for Gαi-coupled receptors like opioid receptors):

    • Use cells co-expressing the receptor of interest and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a biosensor for cAMP.

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Add varying concentrations of the test compounds.

    • Measure the change in the reporter signal (e.g., luminescence) or the biosensor output, which is inversely proportional to the level of cAMP.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curves.

  • Calcium Flux Assay (for Gαq-coupled receptors like the NK1 receptor):

    • Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compounds.

    • Stimulate the cells with a known agonist (e.g., Substance P for the NK1 receptor).

    • Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

    • Determine the IC50 for antagonists from the inhibition of the agonist-induced calcium flux.

Monoamine Transporter Uptake Assays
  • Objective: To measure the inhibition of serotonin and norepinephrine reuptake.

  • Protocol:

    • Use synaptosomes or cells expressing the serotonin transporter (SERT) or norepinephrine transporter (NET).

    • Incubate the cells/synaptosomes with varying concentrations of the test compounds.

    • Add a radiolabeled substrate (e.g., [³H]-serotonin or [³H]-norepinephrine).

    • After a short incubation period, terminate the uptake by rapid filtration and washing.

    • Quantify the amount of radiolabeled substrate taken up by the cells/synaptosomes.

    • Determine the IC50 for the inhibition of uptake.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a putative signaling pathway that could be modulated by these compounds and a typical experimental workflow for their comparative evaluation.

G_protein_coupled_receptor_signaling Figure 1: Putative G-protein Coupled Receptor (GPCR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand (S)-Enantiomer (Agonist) GPCR μ-Opioid Receptor (GPCR) Ligand->GPCR Binds and Activates G_protein Gαi/βγ GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: Putative GPCR Signaling Pathway

experimental_workflow Figure 2: Experimental Workflow for Enantiomer Comparison cluster_synthesis Synthesis & Purification cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Racemate Racemic Mixture of Methyl 4-benzylmorpholine-3-carboxylate Chiral_Separation Chiral HPLC or Diastereomeric Crystallization Racemate->Chiral_Separation S_Enantiomer (S)-Enantiomer Chiral_Separation->S_Enantiomer R_Enantiomer (R)-Enantiomer Chiral_Separation->R_Enantiomer Binding_Assay Radioligand Binding Assay S_Enantiomer->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Calcium Flux) S_Enantiomer->Functional_Assay R_Enantiomer->Binding_Assay R_Enantiomer->Functional_Assay Data_Analysis Determine Ki, EC50, IC50 Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Compare Potency and Efficacy Data_Analysis->Comparison

Navigating the Synthesis of (S)-Methyl 4-benzylmorpholine-3-carboxylate: A Comparative Guide to Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral molecules is a critical aspect of bringing new therapeutics to market. (S)-Methyl 4-benzylmorpholine-3-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an objective comparison of two primary synthetic routes to this valuable intermediate, focusing on cost-effectiveness, experimental protocols, and overall efficiency to aid in the selection of the most suitable method for laboratory and industrial applications.

This analysis delves into two distinct and viable pathways for the synthesis of this compound:

  • Route 1: Synthesis from L-Serine Methyl Ester. This approach leverages the readily available and chiral starting material, L-serine, to establish the desired (S)-stereochemistry early in the synthetic sequence.

  • Route 2: Synthesis from N-Benzylethanolamine. This alternative route involves the construction of the morpholine ring from a commercially available achiral precursor, followed by resolution or asymmetric synthesis to obtain the desired enantiomer.

At a Glance: Comparing the Synthetic Routes

To provide a clear overview of the key performance indicators for each synthetic pathway, the following table summarizes the critical parameters influencing their cost-effectiveness.

ParameterRoute 1: From L-Serine Methyl EsterRoute 2: From N-Benzylethanolamine
Starting Material Cost ModerateLow
Number of Synthetic Steps 44 (excluding resolution)
Overall Yield (estimated) ~60-70%~40-50% (before resolution)
Key Reagents Di-tert-butyl dicarbonate, Chloroacetyl chloride, Sodium borohydride, Benzyl bromideMethyl acrylate, Benzyl bromide, Oxidizing agent, Resolving agent
Process Complexity ModerateHigh (requires resolution step)
Scalability GoodModerate
Stereochemical Control Excellent (derived from starting material)Requires dedicated resolution or asymmetric step

In-Depth Analysis of Synthetic Pathways

Route 1: Chiral Pool Synthesis from L-Serine Methyl Ester

This synthetic strategy commences with the commercially available and enantiopure L-serine methyl ester, thus ensuring the correct stereochemistry at the C3 position of the morpholine ring from the outset. The general synthetic sequence is outlined below.

Synthesis_Route_1 A L-Serine Methyl Ester B N-Boc Protection A->B Boc₂O, Base C N-Chloroacetylation B->C 1. TFA 2. Chloroacetyl chloride, Base D Intramolecular Cyclization C->D Base (e.g., NaH) E N-Benzylation D->E Benzyl bromide, Base F This compound E->F

Caption: Synthetic workflow for Route 1.

Experimental Protocol:

  • N-Boc Protection of L-Serine Methyl Ester: To a solution of L-serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), a base such as triethylamine is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion.

  • Deprotection and N-Chloroacetylation: The Boc-protected intermediate is treated with an acid, such as trifluoroacetic acid (TFA), to remove the Boc group. The resulting amine is then reacted with chloroacetyl chloride in the presence of a base to yield the N-chloroacetyl derivative.

  • Intramolecular Cyclization: The N-chloroacetyl compound is treated with a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) to facilitate an intramolecular Williamson ether synthesis, forming the morpholinone ring.

  • Reduction and N-Benzylation: The morpholinone intermediate is reduced, for example with sodium borohydride, to the corresponding morpholine. Subsequent N-alkylation with benzyl bromide in the presence of a base affords the final product, this compound.

Cost-Effectiveness Considerations for Route 1:

The primary advantage of this route is the excellent stereochemical control. However, the use of protecting groups (Boc anhydride) and multiple steps can increase the overall cost. The prices of key reagents are listed in the table below for a comparative analysis.

Route 2: Synthesis from N-Benzylethanolamine and Subsequent Resolution

This approach begins with the inexpensive and readily available N-benzylethanolamine. The morpholine ring is constructed, and the desired enantiomer is then isolated through a resolution process.

Synthesis_Route_2 A N-Benzylethanolamine B Michael Addition A->B Methyl acrylate C Oxidative Cyclization B->C Oxidizing Agent D Racemic Methyl 4-benzylmorpholine-3-carboxylate C->D E Chiral Resolution D->E Chiral acid (e.g., Tartaric acid) F This compound E->F

Caption: Synthetic workflow for Route 2.

Experimental Protocol:

  • Michael Addition: N-benzylethanolamine is reacted with methyl acrylate in a Michael addition reaction to form the corresponding β-amino ester.

  • Oxidative Cyclization: The resulting amino ester undergoes an oxidative cyclization to form the morpholine ring. Various oxidizing agents can be employed for this transformation.

  • Esterification: If the cyclization does not directly yield the methyl ester, a subsequent esterification step is required.

  • Chiral Resolution: The racemic mixture of methyl 4-benzylmorpholine-3-carboxylate is resolved using a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to selectively crystallize one diastereomeric salt. Subsequent liberation of the free base from the salt yields the desired (S)-enantiomer.

Cost-Effectiveness Considerations for Route 2:

The initial starting materials for this route are significantly cheaper. However, the overall yield is often lower due to the non-stereoselective nature of the cyclization and the inherent loss of at least 50% of the material during resolution. The cost of the resolving agent and the additional processing steps for resolution also need to be factored in.

Quantitative Data for Cost-Effectiveness Analysis

To facilitate a direct comparison, the following table provides approximate bulk pricing for the key starting materials and reagents for each route. Prices are subject to market fluctuations and should be considered as estimates.

ChemicalPrice (USD/kg) - Route 1Price (USD/kg) - Route 2
L-Serine Methyl Ester Hydrochloride100 - 200[1][2]-
N-Benzylethanolamine-15 - 30[3][4][5][6][7]
Di-tert-butyl dicarbonate50 - 100[8][9][10][11][12]-
Chloroacetyl chloride5 - 15[13][14][15][16]-
Sodium Borohydride20 - 40[17][18][19][20][21]-
Benzyl bromide10 - 25[22][23][24][25][26]10 - 25[22][23][24][25][26]
Methyl acrylate-1.1 - 1.5[27][28]
Chiral Resolving Agent (e.g., Tartaric Acid)-5 - 10

Conclusion and Recommendations

The choice between these two synthetic routes for this compound will largely depend on the specific needs and priorities of the researcher or organization.

  • For applications where high enantiopurity and a more predictable, albeit potentially more expensive, synthesis are paramount, Route 1, starting from L-serine methyl ester, is the recommended approach. The upfront cost of the chiral starting material is offset by the elimination of a challenging resolution step and potentially higher overall yields of the desired enantiomer.

  • For larger-scale production where the primary driver is minimizing the cost of raw materials, Route 2, utilizing N-benzylethanolamine, presents a viable option. However, significant process development and optimization would be required for the resolution step to be economically feasible. The lower initial investment in starting materials must be weighed against the complexities and potential yield losses associated with separating the enantiomers.

Ultimately, a thorough process hazard analysis and a detailed cost analysis based on specific supplier quotes and in-house processing capabilities should be conducted before committing to a particular synthetic route on a large scale. This guide serves as a foundational tool to inform that decision-making process.

References

A Comparative Guide to the Synthesis of (S)-Methyl 4-benzylmorpholine-3-carboxylate in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral morpholine derivatives is a cornerstone in the development of novel therapeutics and functional materials. Among these, (S)-Methyl 4-benzylmorpholine-3-carboxylate serves as a critical building block. The choice of solvent is a pivotal parameter in the synthesis of this compound, profoundly influencing reaction kinetics, yield, purity, and stereochemical control. This guide provides a comparative analysis of the performance of different solvent systems in the synthesis of this compound and its analogues, supported by available experimental data.

Performance Comparison in Various Solvent Systems

The selection of a solvent is critical in controlling the reaction environment. Polarity, proticity, and the ability to dissolve reactants and intermediates are key factors. The following table summarizes the performance of different solvents in key reaction types relevant to the synthesis of this compound.

Reaction TypeSolvent SystemKey Performance IndicatorsReference CompoundSource
Ring Formation Cascade TolueneOptimal yieldSubstituted Morpholine[1][2]
1,4-DioxaneOptimal yieldSubstituted Morpholine[1][2]
AcetonitrileViable, but lower yield than Toluene/1,4-DioxaneSubstituted Morpholine[1][2]
Dichloromethane (DCM)Viable, but lower yield than Toluene/1,4-DioxaneSubstituted Morpholine[1][2]
N-Alkylation AcetonitrileHigh yield (88%)N-alkylated aniline[3]
TolueneGood yieldN-alkylated aniline[4]
Dimethylformamide (DMF)Good yieldN-alkylated aniline[5]
Solvent-freeHigh yield, green chemistry approachN-alkylated aniline[3]
Multi-step Synthesis Dichloromethane (DCM)Used for acylation step(S)-3-morpholinyl carboxylic acid[6]
TolueneUsed for cyclization step(S)-3-morpholinyl carboxylic acid[6]
MethanolUsed for reduction and final product formation(S)-3-morpholinyl carboxylic acid[6]

Note: The data presented is for analogous reactions and highlights the general utility of these solvents in morpholine synthesis. Direct comparison for the title compound may vary.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are protocols extracted from the literature for key transformations in the synthesis of morpholine derivatives.

Protocol 1: Morpholine Ring Formation via Cascade Reaction [1][2]

This protocol describes a cascade reaction for the synthesis of substituted morpholines.

  • Reactants: Substituted α-formyl ester (0.25 mmol), 2-Tosyl-1,2-oxazetidine (0.25 mmol), and Potassium Carbonate (0.30 mmol).

  • Solvent: 1,4-Dioxane (0.5 mL).

  • Procedure: The reactants are combined in 1,4-dioxane and stirred at room temperature overnight.

  • Work-up: The reaction mixture is processed to isolate the desired morpholine product.

  • Yield: The yield is dependent on the specific substrates used.

Protocol 2: N-Alkylation of Amines with Alcohols [3]

This protocol details the N-alkylation of anilines with benzyl alcohols, a reaction analogous to the N-benzylation of methyl morpholine-3-carboxylate.

  • Reactants: Aniline derivative (1.0 mmol), Benzyl alcohol (1.2 mmol), and NHC-Ir(III) catalyst (0.01 mmol).

  • Solvent: Solvent-free conditions.

  • Procedure: The reactants and catalyst are heated at 120 °C.

  • Work-up: The product is isolated and purified.

  • Yield: High yields are reported for a variety of substrates.

Protocol 3: Multi-step Synthesis of (S)-3-morpholinyl carboxylic acid [6]

This patent describes a multi-step synthesis where different solvents are used for specific transformations.

  • Acylation: L-serine tert-butyl ester is dissolved in dichloromethane (DCM) and reacted with chloroacetyl chloride.

  • Cyclization: The resulting N-chloroacetyl-L-serine tert-butyl ester is dissolved in a toluene solution and treated with sodium ethoxide to yield (S)-5-oxo 3-morpholinyl carboxylic acid tert-butyl ester.

  • Reduction and Final Product Formation: The cyclic intermediate is dissolved in methanol and undergoes reduction followed by reaction with methanolic hydrogen chloride to give the final product.

Visualizing the Process

To better understand the experimental design and the factors influencing the choice of solvent, the following diagrams are provided.

G Experimental Workflow for Solvent Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion A Prepare stock solutions of reactants B Set up parallel reaction vessels A->B C Dispense reactants into each vessel B->C D Add different solvent to each vessel (e.g., Toluene, Dioxane, ACN, DCM) C->D E Run reactions under identical conditions (temperature, time, stirring) D->E F Quench reactions and take samples E->F G Analyze samples by HPLC/GC for yield and purity F->G H Determine enantiomeric excess by chiral HPLC G->H I Compare results and identify optimal solvent H->I G Factors Influencing Solvent Selection cluster_properties Solvent Properties cluster_outcomes Desired Outcomes center Optimal Solvent Choice Yield High Yield center->Yield Purity High Purity center->Purity ReactionTime Short Reaction Time center->ReactionTime Stereoselectivity High Enantiomeric Excess center->Stereoselectivity Greenness Environmental Impact center->Greenness Polarity Polarity Polarity->center Proticity Proticity (Protic/Aprotic) Proticity->center BoilingPoint Boiling Point BoilingPoint->center Solubility Solubility of Reactants/Products Solubility->center

References

Spectroscopic Fingerprints of Chirality: A Comparative Guide to Differentiating (S)- and (R)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in ensuring the safety and efficacy of therapeutic agents. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological activities. This guide provides a comparative overview of spectroscopic techniques for differentiating between the (S) and (R) enantiomers of Methyl 4-benzylmorpholine-3-carboxylate, a chiral molecule of interest in medicinal chemistry.

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstones of chemical analysis, they are inherently "blind" to chirality in an achiral environment. Enantiomers possess identical physical properties, including identical NMR and IR spectra under such conditions. Therefore, specialized chiroptical techniques or the introduction of a chiral environment are necessary to lift this spectroscopic degeneracy and distinguish between the (S) and (R) forms.

This guide will focus on two primary methods for this purpose: Vibrational Circular Dichroism (VCD) spectroscopy and NMR spectroscopy in the presence of a chiral solvating agent. While specific experimental data for (S)- and (R)-Methyl 4-benzylmorpholine-3-carboxylate is not publicly available, this guide will present the expected spectroscopic differences and detailed experimental protocols based on established principles of stereochemical analysis.

Comparative Analysis of Spectroscopic Techniques

The key distinction between achiral and chiral spectroscopic methods lies in their interaction with the three-dimensional structure of the molecule.

Spectroscopic TechniquePrinciple of DifferentiationExpected Outcome for (S) vs. (R) Enantiomers
Standard NMR (achiral solvent) Magnetic environment of nucleiIdentical spectra
Standard IR Molecular vibrationsIdentical spectra
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightEqual magnitude, opposite sign spectra (mirror-image)
NMR with Chiral Solvating Agent (CSA) Formation of transient diastereomeric complexes with different magnetic environmentsSplitting of signals, resulting in distinct chemical shifts for corresponding nuclei

Vibrational Circular Dichroism (VCD): A Direct Probe of Absolute Configuration

VCD spectroscopy is a powerful technique that directly measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] This differential absorption, known as the VCD effect, is exquisitely sensitive to the molecule's absolute configuration.

For the enantiomers of Methyl 4-benzylmorpholine-3-carboxylate, the following is expected:

  • The IR spectra of the (S) and (R) enantiomers will be identical.

  • The VCD spectra of the (S) and (R) enantiomers will be mirror images of each other, exhibiting signals of equal magnitude but opposite sign at the same wavenumbers.[2]

This mirror-image relationship provides an unambiguous method for distinguishing the enantiomers and can be used to determine the absolute configuration by comparing the experimental spectrum to quantum chemical predictions.[1]

Experimental Protocol: Vibrational Circular Dichroism (VCD)
  • Sample Preparation: Dissolve a known concentration (typically 0.01 to 0.1 M) of the enantiomerically pure (S) or (R)-Methyl 4-benzylmorpholine-3-carboxylate in a suitable achiral solvent with low infrared absorption, such as carbon tetrachloride (CCl₄) or chloroform-d (CDCl₃).[3]

  • Instrumentation: Utilize a VCD spectrometer, which consists of a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light and a synchronous detector.

  • Data Acquisition: Record the VCD spectrum over the desired infrared region (e.g., 4000-800 cm⁻¹). The number of scans is typically high (e.g., 2000-8000) to achieve an adequate signal-to-noise ratio, as VCD signals are inherently weak.[4]

  • Data Processing: The raw data is processed to yield the VCD spectrum, typically plotted as Δε (M⁻¹cm⁻¹) versus wavenumber (cm⁻¹). The spectrum of the pure solvent should also be recorded and subtracted from the sample spectrum.

  • Comparison: The VCD spectra of the (S) and (R) enantiomers are overlaid. A mirror-image relationship confirms their enantiomeric nature.

VCD_Workflow cluster_sample Sample Preparation cluster_analysis VCD Spectrometer cluster_results Data Analysis S_Sample (S)-Enantiomer in CCl4 VCD FTIR with PEM S_Sample->VCD R_Sample (R)-Enantiomer in CCl4 R_Sample->VCD S_VCD VCD Spectrum of (S) VCD->S_VCD R_VCD VCD Spectrum of (R) VCD->R_VCD Comparison Mirror-Image Spectra S_VCD->Comparison R_VCD->Comparison

VCD Experimental Workflow

NMR Spectroscopy with Chiral Solvating Agents (CSAs): Creating a Diastereomeric Environment

While standard NMR cannot differentiate enantiomers, the addition of a chiral solvating agent (CSA) to the NMR tube creates a chiral environment. The enantiomers of the analyte, in this case (S)- and (R)-Methyl 4-benzylmorpholine-3-carboxylate, will form transient, non-covalent diastereomeric complexes with the CSA.[5] These diastereomeric complexes have different spatial arrangements and, consequently, their constituent nuclei will experience slightly different magnetic environments. This results in the splitting of NMR signals, allowing for the differentiation and quantification of the enantiomers.[6]

Commonly used CSAs include derivatives of binaphthol (e.g., (R)- or (S)-BINOL) or chiral acids and bases.[7] For Methyl 4-benzylmorpholine-3-carboxylate, which contains a basic nitrogen atom, a chiral acid such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) would be a suitable CSA.

The expected outcome in the ¹H NMR spectrum of a racemic mixture of Methyl 4-benzylmorpholine-3-carboxylate upon addition of a single enantiomer of a CSA would be the appearance of two sets of peaks for at least some of the protons, corresponding to the two diastereomeric complexes. The magnitude of the chemical shift difference (Δδ) will vary for different protons in the molecule.

Experimental Protocol: NMR with Chiral Solvating Agent (CSA)
  • Sample Preparation: In an NMR tube, dissolve a precise amount of the racemic or enantiomerically enriched Methyl 4-benzylmorpholine-3-carboxylate (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).[7]

  • Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte to serve as a reference.

  • Addition of CSA: Add a sub-stoichiometric to stoichiometric amount of a single enantiomer of the chosen CSA (e.g., (S)-BINOL) to the NMR tube. The optimal concentration of the CSA may need to be determined empirically by titration.[7]

  • Data Acquisition: After thorough mixing, acquire another ¹H NMR spectrum. It is crucial to maintain a constant temperature as the chemical shifts can be temperature-dependent.

  • Data Analysis: Compare the spectrum with the initial reference spectrum. Look for the splitting of signals into two distinct sets of peaks. The integration of these peaks can be used to determine the enantiomeric excess (ee) of the sample. The chemical shift non-equivalence (ΔΔδ) is calculated as the difference in the chemical shifts of a given proton in the two diastereomeric complexes.[8]

NMR_CSA_Logic cluster_complexes Formation of Diastereomeric Complexes cluster_spectra NMR Spectra Analyte Racemic Mixture ((S)- & (R)-Analyte) Complex1 (S)-Analyte : (S)-CSA Analyte->Complex1 Complex2 (R)-Analyte : (S)-CSA Analyte->Complex2 CSA Chiral Solvating Agent ((S)-CSA) CSA->Complex1 CSA->Complex2 Spectrum1 Distinct Chemical Shifts (δ1) Complex1->Spectrum1 Spectrum2 Distinct Chemical Shifts (δ2) Complex2->Spectrum2 Result Signal Splitting in NMR Spectrum Spectrum1->Result Spectrum2->Result

Logic of NMR with Chiral Solvating Agents

Conclusion

Distinguishing between the (S) and (R) enantiomers of Methyl 4-benzylmorpholine-3-carboxylate requires specialized spectroscopic techniques that are sensitive to chirality. Vibrational Circular Dichroism provides a direct and unambiguous method for differentiation and absolute configuration determination by yielding mirror-image spectra for the two enantiomers. Alternatively, NMR spectroscopy in the presence of a chiral solvating agent offers a readily accessible method to resolve the signals of the enantiomers through the formation of transient diastereomeric complexes. The choice of technique will depend on the specific research question, available instrumentation, and the desired level of structural information. For routine determination of enantiomeric excess, NMR with a CSA is often sufficient, while VCD provides more detailed stereochemical insights.

References

A Comparative Review of Morpholine-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods for the synthesis of enantiomerically pure compounds is a perpetual challenge. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor. Among the various classes of auxiliaries, those incorporating a morpholine scaffold have demonstrated considerable utility. This guide provides an objective comparison of the performance of morpholine-based and related chiral auxiliaries in key asymmetric transformations, supported by experimental data and detailed protocols.

The ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate, and exert a high degree of stereocontrol over the course of a chemical reaction. Morpholine derivatives, with their rigid chair-like conformation and the presence of both a nitrogen and an oxygen atom, can form well-defined, chelated transition states that effectively bias the approach of incoming reagents, leading to high levels of diastereoselectivity. This guide will delve into the performance of these auxiliaries in asymmetric alkylation and aldol reactions, providing a clear comparison to aid in the selection of the most suitable auxiliary for a given synthetic challenge.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The choice of chiral auxiliary is critical in dictating the facial selectivity of the electrophilic attack on the enolate. Pseudoephedrine, a widely used chiral auxiliary, reacts to form an amide that, upon enolization, generates a rigid lithium chelate resembling a morpholine ring in its transition state. This rigid structure effectively shields one face of the enolate, directing the alkylating agent to the opposite face and resulting in high diastereoselectivity.[1][2]

A close analog, pseudoephenamine, has emerged as a viable alternative, offering comparable or even superior stereocontrol, particularly in the formation of sterically demanding quaternary carbon centers.[3][4]

Table 1: Comparison of Diastereomeric Ratios (dr) in the Asymmetric Alkylation of Amide Enolates [3]

EntryElectrophileProductPseudoephedrine drPseudoephenamine dr
1MeIα-Methylated amide>99:1>99:1
2BnBrα-Benzylated amide95:5>99:1
3Allyl Bromideα-Allylated amide97:3>99:1
4EtI (on α-methyl amide)α-Ethyl-α-methyl amide9:119:1
5BnBr (on α-methyl amide)α-Benzyl-α-methyl amide4:19:1

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries attached to the enolate component can control the facial selectivity of the reaction, leading to the formation of specific diastereomers. Morpholine carboxamides have been shown to be effective substrates in highly enantio- and diastereoselective aldol reactions when mediated by (Ipc)₂BOTf.[5][6]

Table 2: Enantioselective Aldol Reactions of α-Substituted Morpholine Acetamides with Propionaldehyde [5][6]

EntryR in α-positionYield (%)dr (syn:anti)ee (%)
1H85>95:5>95
2Me82>95:5>95
3Et80>95:5>95
4Bn75>95:5>95

Experimental Protocols

General Workflow for Asymmetric Alkylation using a Chiral Auxiliary

The following diagram outlines the typical sequence of steps involved in an asymmetric alkylation reaction employing a chiral auxiliary.

G cluster_0 Workflow of Asymmetric Alkylation A Attachment of Chiral Auxiliary B Diastereoselective Alkylation A->B Acylation C Cleavage of Chiral Auxiliary B->C Hydrolysis, Reduction, or Grignard Addition D Enantiomerically Enriched Product C->D E Recovered Auxiliary C->E

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Detailed Experimental Protocol for Asymmetric Alkylation with Pseudoephedrine Amide

1. Amide Formation: [2]

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in THF at 0 °C is added the desired acid chloride (1.1 eq) dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours until completion, as monitored by TLC.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude amide is purified by flash chromatography.

2. Diastereoselective Alkylation: [3]

  • A solution of the pseudoephedrine amide (1.0 eq) in dry THF is cooled to -78 °C under an inert atmosphere.

  • A solution of a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq), is added dropwise, and the mixture is stirred for 30-60 minutes to form the enolate.

  • The electrophile (alkyl halide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted, and the combined organic layers are dried and concentrated. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis of the crude product. The product is purified by chromatography.

3. Auxiliary Cleavage: [2]

  • To yield a carboxylic acid: The alkylated amide is heated at reflux with a strong aqueous acid (e.g., 6N H₂SO₄) or base (e.g., 40% KOH).

  • To yield an alcohol: The amide is treated with a reducing agent such as LiAlH₄ or LiBH₄ in an ethereal solvent.

  • To yield a ketone: The amide is reacted with an organometallic reagent like a Grignard reagent or an organolithium.

General Reaction Scheme for (Ipc)₂BOTf-Mediated Aldol Reaction

The following diagram illustrates the key transformation in the enantioselective aldol reaction of a morpholine carboxamide.

G cluster_1 Enantioselective Aldol Reaction Reactant1 Morpholine Carboxamide Product β-Hydroxy Carboxamide Reactant1->Product Reactant2 Aldehyde Reactant2->Product Reagent (Ipc)₂BOTf, Et₃N Reagent->Product

Caption: (Ipc)₂BOTf-mediated enantioselective aldol reaction.

Detailed Experimental Protocol for Enantioselective Aldol Reaction of Morpholine Carboxamides[5][6]
  • The morpholine carboxamide (1.0 mmol) is dissolved in dry CH₂Cl₂ (5 mL) and cooled to -78 °C.

  • Diisopinocampheylboron triflate ((Ipc)₂BOTf, 1.2 mmol) is added, followed by the dropwise addition of triethylamine (Et₃N, 1.3 mmol). The mixture is stirred for 30 minutes.

  • The aldehyde (1.5 mmol) is then added dropwise, and the reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of a pH 7 buffer solution.

  • The mixture is warmed to room temperature, and the product is extracted with CH₂Cl₂.

  • The combined organic layers are dried over Na₂SO₄ and concentrated. The residue is purified by flash column chromatography to afford the aldol product. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.

References

Safety Operating Guide

Proper Disposal of (S)-Methyl 4-benzylmorpholine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides essential safety and logistical information for the proper disposal of (S)-Methyl 4-benzylmorpholine-3-carboxylate, a substituted morpholine derivative. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Based on available safety information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

All handling and disposal preparation should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[2]

Hazard Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[3][4][5][6] It should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".[3]

  • Do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents, acids, or bases, to avoid potentially dangerous reactions.[3][4]

2. Containerization:

  • Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]

  • Ensure the container is in good condition, free from cracks or damage.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.[3]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

  • This storage area should be away from heat, sparks, and open flames.[3][4]

4. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[3]

  • Provide them with all available information about the waste, including its name, quantity, and any known hazards.

Experimental Protocol: Waste Neutralization (Consideration for Advanced Users)

For laboratories with the appropriate expertise and equipment, chemical neutralization of the ester functional group via hydrolysis can be considered to reduce the reactivity of the compound before disposal. This procedure should only be performed by trained personnel.

Acid-Catalyzed Hydrolysis:

  • In a chemical fume hood, cautiously add the this compound to a dilute solution of a non-oxidizing acid (e.g., 1 M hydrochloric acid) with stirring.

  • The reaction will hydrolyze the methyl ester to a carboxylic acid and methanol.

  • The resulting solution will still be considered hazardous waste due to the presence of the morpholine derivative and methanol and must be disposed of following the procedures outlined above.

Base-Catalyzed Hydrolysis (Saponification):

  • In a chemical fume hood, carefully add the this compound to a dilute solution of a base (e.g., 1 M sodium hydroxide) with stirring.

  • This will yield the sodium salt of the carboxylic acid and methanol.

  • This mixture is also considered hazardous waste and requires disposal through official channels.

Note: Always perform a small-scale test reaction to ensure compatibility and control before neutralizing the bulk of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate label_container Label a Dedicated, Compatible Waste Container segregate->label_container transfer_waste Transfer Waste to Container (Leave >10% Headspace) label_container->transfer_waste store Store Securely in a Designated, Cool, Ventilated Area transfer_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate safety, operational, and disposal protocols for (S)-Methyl 4-benzylmorpholine-3-carboxylate, fostering a secure laboratory environment.

This compound is a chemical intermediate that requires careful handling due to its potential hazards. Adherence to the following personal protective equipment (PPE) and procedural guidelines is critical to minimize exposure and ensure safety.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound include being harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is essential.

Table 1: Required Personal Protective Equipment (PPE)

Body PartPPE RecommendationSpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed frequently, especially if contact with the substance occurs.
Eyes/Face Safety glasses with side shields or goggles; face shieldGoggles should be worn to protect against splashes. A face shield is required when there is a significant risk of splashing.
Skin Laboratory coat; chemical-resistant apronA fully buttoned lab coat should be worn at all times. For larger quantities or when splashing is likely, a chemical-resistant apron over the lab coat is advised.
Respiratory Use in a well-ventilated area; respirator if neededWork should be conducted in a chemical fume hood to minimize inhalation of dust or vapors.[2][3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Operational Workflow

Proper handling procedures are crucial to prevent accidental exposure. A systematic workflow ensures that all safety measures are in place before, during, and after handling the compound.

Experimental Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Work Surfaces handling_transfer->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures and Disposal

In the event of an emergency, immediate and appropriate action is critical.

Table 2: Emergency and Disposal Procedures

SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[3] Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3] Seek immediate medical attention.
Spills Evacuate the area. Ventilate the area.[2] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[3]

By adhering to these safety protocols, laboratory professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.